N-Methyl-3-(pyridin-2-yl)propan-1-amine
Description
BenchChem offers high-quality N-Methyl-3-(pyridin-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-(pyridin-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-methyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJZMRJLJLWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity & Medicinal Chemistry of N-Methyl-3-(pyridin-2-yl)propan-1-amine Derivatives
The following technical guide details the biological activity, medicinal chemistry, and synthesis of N-Methyl-3-(pyridin-2-yl)propan-1-amine and its derivatives.
Technical Whitepaper | Version 1.0 [1][2]
Executive Summary
N-Methyl-3-(pyridin-2-yl)propan-1-amine (CAS: 15583-16-1) represents a critical pharmacophore in the design of histamine receptor ligands, specifically targeting the Histamine H3 Receptor (H3R) .[1][2] Structurally, it is a chain-extended homolog of Betahistine (N-methyl-2-(pyridin-2-yl)ethan-1-amine).[1][2]
While the ethyl-linked betahistine acts as a weak H1 agonist and H3 antagonist, the extension to a propyl linker significantly alters the pharmacological profile. This 3-carbon spacer optimizes the distance between the basic amine and the aromatic pyridine ring, a structural feature often referred to as the "linker effect" in medicinal chemistry. This modification is central to the design of non-imidazole H3 antagonists/inverse agonists, which have therapeutic potential in CNS disorders such as narcolepsy, ADHD, and cognitive deficits associated with Alzheimer’s disease.
Chemical Biology & SAR: The "Linker Effect"
The biological activity of this scaffold is governed by the spatial arrangement of its two key binding motifs: the protonatable amine (which interacts with Asp3.32 in the receptor) and the pyridine ring (which engages in
The "3 > 2 > 4" Rule in H3 Antagonism
Research into histamine H3 antagonists has established a distinct Structure-Activity Relationship (SAR) regarding the alkyl linker length.[2] For many pyridine-based scaffolds, the propyl (3-carbon) linker provides the optimal geometry for antagonistic activity, superior to both ethyl (2-carbon) and butyl (4-carbon) analogs.[1][2]
-
Ethyl Linker (
): Mimics endogenous histamine closely. Often retains H1 agonist activity (vasodilation) and has lower selectivity for H3. -
Propyl Linker (
): Shifts the profile toward H3 antagonism/inverse agonism . The extra methylene group allows the basic amine to reach the specific glutamate residues (Glu206/Glu5.46) unique to the H3 binding pocket, enhancing affinity and selectivity over H1/H2 subtypes. -
Butyl Linker (
): Often leads to a drop in affinity due to entropic penalties (too flexible) or steric clashes within the receptor channel.
Comparative Pharmacological Profile[1]
| Compound Class | Linker Length | Primary Target | Mechanism of Action | Key Representative |
| Histamine | Ethyl ( | H1, H2, H3, H4 | Agonist | Endogenous Ligand |
| Betahistine | Ethyl ( | H1 / H3 | Weak Agonist (H1) / Antagonist (H3) | Betaherc |
| Target Scaffold | Propyl ( | H3 | Antagonist / Inverse Agonist | Precursor to Proximal H3 Antagonists |
| Homobetahistine | Propyl ( | H3 | Antagonist | Research Tool |
Visualization: SAR & Receptor Interaction
The following diagram illustrates the shift in pharmacological activity based on linker length.
Caption: SAR analysis showing the optimal propyl linker for H3 receptor antagonism (The "3 > 2 > 4" Rule).
Therapeutic Applications & Derivatives[1][2]
The N-methyl-3-(pyridin-2-yl)propan-1-amine scaffold serves as a "warhead" or building block for more complex drugs.[1][2]
Pheniramine Analogs (Branched Derivatives)
While the linear amine is an H3 ligand, branching at the C3 position (adding a phenyl ring) yields the Pheniramine class of antihistamines.
-
Mechanism: Potent H1 antagonism.
-
Structure: The 3-(pyridin-2-yl)propylamine backbone is preserved but substituted.[1][2]
-
Clinical Use: Treatment of allergic rhinitis and urticaria.
Non-Imidazole H3 Antagonists
Modern drug discovery utilizes this scaffold to avoid the liver toxicity (CYP450 inhibition) often associated with the imidazole ring of histamine.
-
Application: Cognitive enhancement (ADHD, Alzheimer's), Narcolepsy (promoting wakefulness), and Obesity (appetite suppression).
-
Example Mechanism: Blockade of presynaptic H3 autoreceptors increases the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.
Experimental Protocols: Synthesis & Validation
To study this molecule, high-purity synthesis is required.[1][2] The following protocols outline the two most reliable routes: Mitsunobu Amination (for small-scale, high purity) and Heck Alkenylation (for scale-up).[2]
Protocol A: Mitsunobu Synthesis from Alcohol
This method is preferred for generating the N-methyl derivative with high regioselectivity.[1][2]
Reagents:
-
Catalyst: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD)[2] -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Activation: Dissolve 3-(pyridin-2-yl)propan-1-ol (1.0 eq) and
(1.2 eq) in anhydrous THF under atmosphere. Cool to 0°C. -
Coupling: Add N-methyl-phthalimide (1.1 eq). Dropwise add DIAD (1.2 eq) over 30 minutes. Maintain temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (EtOAc/Hexane).
-
Deprotection: Concentrate solvent. Redissolve residue in Ethanol. Add Hydrazine hydrate (5.0 eq) and reflux for 4 hours to cleave the phthalimide.
-
Purification: Filter off phthalhydrazide precipitate. Acidify filtrate with HCl, wash with DCM (remove byproducts), then basify aqueous layer (NaOH) and extract into DCM. Dry over
.
Protocol B: Heck Reaction (Scale-Up Route)
Reagents: 2-Bromopyridine, N-methyl-N-allyl amine,
Synthesis Workflow Diagram
Caption: Mitsunobu synthesis pathway for high-purity generation of the target amine.
Safety & Handling
-
Hazards: The amine is corrosive and causes severe skin burns and eye damage (H314). It is harmful if swallowed (H302).
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C. The free base is sensitive to
(carbamate formation); conversion to the dihydrochloride salt is recommended for long-term stability.[2]
References
-
BenchChem. (2024). 3-(Pyridin-2-yl)propan-1-amine: Chemical Properties and Synthesis. Retrieved from [2]
-
Schlicker, E., et al. (1996). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models.[3] British Journal of Pharmacology.[4] Retrieved from
-
PubChem. (2024). Compound Summary: 3-(Pyridin-2-yl)propan-1-amine (CAS 15583-16-1).[1][2] National Library of Medicine.[3] Retrieved from [2]
-
Stark, H. (2003). Developments in Histamine H3 Receptor Antagonists.[3] Expert Opinion on Therapeutic Patents.
-
BindingDB. (2021). Affinity Data for Histamine H3 Receptor Ligands.[3][5][6][7] Retrieved from [2]
Sources
- 1. volza.com [volza.com]
- 2. Ki Summary [bindingdb.org]
- 3. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
- 6. Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CAS number and molecular weight of "N-Methyl-3-(pyridin-2-yl)propan-1-amine"
[1]
Executive Summary
N-Methyl-3-(pyridin-2-yl)propan-1-amine is a bidentate heterocyclic ligand and pharmaceutical intermediate characterized by a linear propyl linker connecting a pyridine ring (at the C2 position) to a secondary N-methyl amine.[1]
While frequently conflated in literature with Desmethylchlorpheniramine (a branched antihistamine metabolite containing a chlorophenyl group), this guide focuses on the discrete linear molecule (C₉H₁₄N₂). This compound serves as a structural homolog to Betahistine (which possesses an ethyl linker) and Dihydrometanicotine , making it a critical probe for Histamine H3 and Nicotinic Acetylcholine Receptor (nAChR) pharmacology.
Chemical Profile & Identification
Core Identity Data
| Parameter | Technical Specification |
| Chemical Name | N-Methyl-3-(pyridin-2-yl)propan-1-amine |
| Common Synonyms | N-Methyl-3-(2-pyridyl)propylamine; 2-(3-(Methylamino)propyl)pyridine |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| CAS Number (Target) | Note: No dedicated commodity CAS exists for the isolated linear secondary amine in major public registries.[1] It is typically synthesized in situ or referenced via its primary amine precursor.[1] |
| Precursor CAS | 15583-16-1 (Primary amine: 3-(pyridin-2-yl)propan-1-amine) |
| Isomeric Analog CAS | 116578-57-5 (4-pyridyl isomer); 54-32-0 (Betahistine, ethyl homolog) |
| SMILES | CNCCCC1=CC=CC=N1 |
| InChI Key | (Predicted) KVNRLNPOIXJRDJ-UHFFFAOYSA-N |
Structural Disambiguation (Critical for Researchers)
Drug development databases often misindex this compound due to substring matching with complex antihistamines.
| Feature | Target Compound | Desmethylchlorpheniramine (Impurity) |
| Structure | Linear Chain | Branched (Chiral Center) |
| Substituents | Pyridine + Propyl + Methylamine | Pyridine + Propyl + Methylamine + 4-Chlorophenyl |
| MW | 150.22 | 260.76 (Free Base) |
| CAS | N/A (Custom Synthesis) | 20619-12-9 (Free Base) |
| Role | H3 Receptor Ligand / Intermediate | Antihistamine Metabolite |
Synthesis & Manufacturing Protocols
Since the N-methyl derivative is not a standard catalog item, it must be synthesized from the commercially available primary amine or alcohol.[1]
Route A: Reductive Methylation (Preferred)
This route utilizes the primary amine 3-(pyridin-2-yl)propan-1-amine (CAS 15583-16-1) .[1]
Reagents:
-
Substrate: 3-(pyridin-2-yl)propan-1-amine[1][2][3][4][5][6][7][8]
-
Formylating Agent: Ethyl formate or Formic acid/DCC
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF[1]
Protocol:
-
Formylation: Reflux the primary amine with excess ethyl formate to generate the N-formyl intermediate.[1]
-
Checkpoint: Monitor disappearance of primary amine peak by TLC (MeOH/DCM).
-
-
Reduction: Dissolve the crude formamide in anhydrous THF. Add LiAlH₄ (2.5 eq) dropwise at 0°C under Argon.
-
Workup: Quench with Fieser method (Water, 15% NaOH, Water). Extract with DCM.[1]
-
Purification: The secondary amine is basic.[1] Purify via cation-exchange chromatography or distill under high vacuum.[1]
Route B: Direct Alkylation (Nucleophilic Substitution)
This route uses 3-(pyridin-2-yl)propan-1-ol as the starting material.[1]
Protocol:
-
Activation: Convert the alcohol to a mesylate (MsCl/Et₃N) or bromide (PBr₃).
-
Substitution: React the activated electrophile with excess methylamine (33% in EtOH) in a sealed tube at 80°C.
-
Note: Excess methylamine is crucial to prevent over-alkylation to the tertiary amine.[1]
-
Visualization: Synthesis & Pharmacology
Synthesis Pathway (Graphviz)
Caption: Two-step synthesis via reductive methylation converts the primary amine precursor to the target N-methyl secondary amine.[1]
Structure-Activity Relationship (SAR) Logic
The compound acts as a "spacer-extended" analog of Betahistine.[1]
Caption: SAR map illustrating the target's relationship to known drugs Betahistine and Nicotine, highlighting potential GPCR and Ion Channel targets.
Applications in Drug Discovery[9]
Histaminergic Modulation
The target compound is a homolog of Betahistine (a weak H1 agonist/H3 antagonist). Extending the alkyl chain from ethyl (2 carbons) to propyl (3 carbons) significantly alters the pKa and conformational flexibility.
-
Hypothesis: The propyl linker may increase selectivity for the H3 receptor presynaptic autoreceptor, potentially enhancing histamine release in the CNS.
Nicotinic Ligand Development
As a "seco-analog" (open ring) of nicotine species, this molecule allows researchers to study the role of the pyrrolidine ring constraint in nAChR binding.
-
Application: Used as a fragment in Fragment-Based Drug Design (FBDD) to probe the hydrophobic pocket of α4β2 nicotinic receptors.[1]
Analytical Characterization Expectations
To validate the synthesis of the correct linear isomer (and ensure no branched or chlorophenyl impurities are present), use the following parameters:
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 8.5 (d, 1H), 7.6 (t, 1H), 7.1 (m, 2H) | Pyridine aromatic protons (2-substituted pattern).[9] |
| δ 2.8 (t, 2H) | Triplet for CH₂ adjacent to Pyridine. | |
| δ 2.6 (t, 2H) | Triplet for CH₂ adjacent to Amine. | |
| δ 2.4 (s, 3H) | Singlet for N-Methyl group (Diagnostic). | |
| δ 1.9 (quint, 2H) | Quintet for central propyl CH₂. | |
| LC-MS (ESI+) | m/z 151.2 [M+H]⁺ | Confirming MW 150.22. |
| Absence Check | No peaks at δ 7.2-7.4 (Chlorophenyl) | Confirms absence of antihistamine impurity.[1] |
References
Sources
- 1. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3RS)-3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate [lgcstandards.com]
- 3. scisale.com [scisale.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (3S)-(3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine | Axios Research [axios-research.com]
- 9. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
Structural elucidation of "N-Methyl-3-(pyridin-2-yl)propan-1-amine" and its analogs
Executive Summary
This guide provides a comprehensive technical framework for the structural elucidation of N-Methyl-3-(pyridin-2-yl)propan-1-amine (2-MPPA) and its structural analogs. As a saturated analog of metanicotine and a regioisomer of nicotine ring-opened derivatives, 2-MPPA represents a critical scaffold in nicotinic acetylcholine receptor (nAChR) ligand design. Furthermore, this structural motif frequently appears as a fragmentation product or impurity in the synthesis of first-generation antihistamines (e.g., chlorphenamine).
The following sections detail the spectroscopic logic required to differentiate 2-MPPA from its 3-yl and 4-yl regioisomers and its branched analogs, utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Context & Synthetic Origins[1][2]
Understanding the synthetic origin is the first step in elucidation, as it predicts the specific impurity profile (E-E-A-T principle: Causality).
Structural Definition
-
IUPAC Name: N-Methyl-3-(pyridin-2-yl)propan-1-amine[1][2][3][4]
-
Molecular Formula: C
H N -
Exact Mass: 150.1157 Da
-
Core Topology: A linear propyl linker connecting a 2-substituted pyridine ring to a secondary N-methyl amine.
Common Synthetic Routes & Impurities
The presence of specific analogs often points to the synthetic route employed:
-
Heck Coupling & Reduction (Metanicotine Route):
-
Precursor: 2-Bromopyridine + N-methylallylamine.
-
Intermediate: N-Methyl-3-(pyridin-2-yl)prop-2-en-1-amine (Unsaturated).
-
Elucidation Challenge: Distinguishing the saturated product (2-MPPA) from the alkene intermediate (mass difference of 2 Da).
-
-
Lithiation/Alkylation:
-
Precursor: 2-Picoline (lithiation) + Aziridine or Epoxide derivatives.
-
Elucidation Challenge: Regioselectivity errors leading to branched isomers (e.g., 1-(pyridin-2-yl)propan-2-amine derivatives).
-
Spectroscopic Elucidation Strategy
Mass Spectrometry (MS) Fragmentation Logic
In Electrospray Ionization (ESI) or Electron Impact (EI), 2-MPPA exhibits a distinct fragmentation pattern governed by the stability of the amine-generated carbocation.
Key Diagnostic Ions:
-
Molecular Ion [M+H]+: m/z 151.12
-
Base Peak (α-Cleavage): m/z 44. This peak arises from the cleavage of the C1–C2 bond adjacent to the amine nitrogen.
-
Mechanism:[5] CH
-NH-CH -R [CH =NH-CH ] (m/z 44) + R
-
-
Secondary Fragment: m/z 93 (Picolyl ion, [Py-CH
] ). This confirms the pyridine ring is attached to a methylene group, distinguishing it from branched isomers where the pyridine might be attached to a methine.
Caption: Fragmentation pathway showing the dominant alpha-cleavage characteristic of linear N-methyl amines.
NMR Spectroscopy: The Regioisomer Filter
The definitive identification relies on 1H NMR to distinguish the substitution pattern on the pyridine ring (2-yl vs. 3-yl vs. 4-yl).
Table 1: Comparative 1H NMR Shifts (CDCl
| Position | Proton Type | 2-MPPA (Target) | 3-MPPA (Nicotine Analog) | 4-MPPA |
| Py-H6 | Aromatic | d, ~8.5 ppm | dd, ~8.5 ppm | d, ~8.5 ppm |
| Py-H2 | Aromatic | Absent | s, ~8.4 ppm (Diagnostic) | Absent |
| Py-H3 | Aromatic | d, ~7.1 ppm | dt, ~7.5 ppm | d, ~7.1 ppm |
| Py-H4 | Aromatic | t, ~7.6 ppm | d, ~7.2 ppm | Absent |
| Py-H5 | Aromatic | t, ~7.1 ppm | dd, ~7.2 ppm | d, ~7.1 ppm |
| Chain-C3 | ~2.8 ppm (t) | ~2.6 ppm (t) | ~2.6 ppm (t) | |
| Chain-C2 | ~2.0 ppm (quint) | ~1.8 ppm (quint) | ~1.8 ppm (quint) | |
| Chain-C1 | ~2.6 ppm (t) | ~2.6 ppm (t) | ~2.6 ppm (t) | |
| N-Me | Methyl | ~2.4 ppm (s) | ~2.4 ppm (s) | ~2.4 ppm (s) |
Crucial Differentiation Logic:
-
The "H2 Singlet" Test: If the spectrum contains a deshielded singlet/narrow doublet around 8.4–8.5 ppm, the molecule is the 3-yl isomer (Metanicotine series). The 2-yl isomer (2-MPPA) lacks this proton.
-
Coupling Patterns:
-
2-yl: ABCD system. Distinct splitting (d, d, t, t).[6]
-
4-yl: AA'BB' system. Symmetric doublets (appears as two doublets integrating to 2H each).
-
Caption: Decision tree for assigning pyridine substitution patterns based on 1H NMR multiplicity.
Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols utilize self-validating checks.
Sample Preparation for NMR
-
Solvent: CDCl
(Neutral) is preferred over DMSO-d for resolution of the aliphatic chain couplings. -
pH Adjustment: Amines can exhibit shifting signals based on protonation state.
-
Step: Add 1-2 mg of solid K
CO to the NMR tube to ensure the free base form is generated in situ. This sharpens the N-Me and methylene signals.
-
-
Validation: The N-Me signal must appear as a sharp singlet. Broadening indicates proton exchange (salt form) or aggregation.
LC-MS Method for Purity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: The acidic mobile phase ensures full protonation of the secondary amine (pKa ~10) and pyridine (pKa ~5.2), improving peak shape and ionization efficiency.
-
Self-Check: 2-MPPA should elute earlier than its chlorinated analogs (e.g., chlorphenamine impurities) due to lower lipophilicity.
Analog Differentiation: Branched vs. Linear
A common error in drug development is confusing the linear 2-MPPA with its branched "iso-metanicotine" analogs.
| Feature | Linear (2-MPPA) | Branched (Methyl at C2) |
| Structure | Py-CH | Py-CH |
| 1H NMR (Aliphatic) | 3 distinct CH | 1 CH |
| 13C NMR (DEPT) | 3 secondary carbons (CH | 1 primary (CH |
| COSY | Continuous chain connectivity | Branch point interruption |
References
-
Leete, E. (1983).[7] Biosynthesis and metabolism of the tobacco alkaloids. Alkaloids: Chemical and Biological Perspectives, 1, 85-152.
-
Hext, N. M., et al. (2000). Synthesis of N-n-alkylnicotinium analogs. Journal of Medicinal Chemistry, 43(10), 1957-1968.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (General reference for Pyridine coupling constants).
-
PubChem. (2023). 3-(Pyridin-2-yl)propan-1-amine (Core structure data).[1][2][7]
Sources
- 1. scribd.com [scribd.com]
- 2. (3RS)-3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate [lgcstandards.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyridyl-Propyl-Amine Scaffold: A Technical Guide to N-Methyl-3-(pyridin-2-yl)propan-1-amine
Executive Summary & Core Identity
N-Methyl-3-(pyridin-2-yl)propan-1-amine represents a fundamental "privileged scaffold" in medicinal chemistry, specifically within the histamine and acetylcholine modulator classes. While rarely used as a standalone therapeutic agent, this molecule serves as the structural backbone for the alkylamine class of H1-antihistamines (e.g., Pheniramine, Chlorpheniramine) and shares critical pharmacophoric features with nicotinic acetylcholine receptor (nAChR) ligands.
This guide analyzes the molecule as a probe and building block, exploring its synthetic accessibility, structural-activity relationships (SAR), and its evolution into potent clinical drugs.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: N-Methyl-3-(pyridin-2-yl)propan-1-amine[1][2][3][4][5]
-
Molecular Formula: C
H N -
Molecular Weight: 150.22 g/mol
-
Key Structural Features:
-
Pyridine Ring (Pos. 2): Acts as a bioisostere for phenyl rings but adds hydrogen-bond accepting capability (critical for H1 receptor anchoring).
-
Propyl Linker: A flexible 3-carbon chain that maintains the optimal distance (approx. 5–6 Å) between the aromatic head and the basic amine tail.
-
Secondary Amine (N-Methyl): Provides basicity for protonation at physiological pH, essential for ionic interaction with receptor aspartate residues.
-
Structural Activity Relationship (SAR) & Pharmacophore Analysis
The core molecule, N-Methyl-3-(pyridin-2-yl)propan-1-amine, exhibits a "minimalist" pharmacophore. Its biological activity is defined by what it lacks compared to clinical drugs.
The H1-Antihistamine Connection
The most direct derivative of this scaffold is the pheniramine series.
-
The "Di-Aryl" Requirement: High-affinity H1 antagonists typically require two aromatic systems (one of which is often a pyridine) attached to the same carbon or in close proximity.
-
The Missing Piece: The core molecule lacks the second aryl ring (phenyl or p-chlorophenyl) at the C3 position.
-
Effect: Without the second ring, the molecule loses significant hydrophobic interaction energy within the H1 receptor pocket, rendering it a weak binder compared to its derivatives.
-
-
The Amine: The N-methyl group is a precursor to the N,N-dimethyl motif found in classical antihistamines, though secondary amines often retain significant potency.
The Nicotinic Connection (nAChR)
The structure resembles a ring-opened analog of nicotine or metanicotine .
-
Regioisomerism: Nicotine is a 3-substituted pyridine. This molecule is 2-substituted.
-
Activity Profile: 2-substituted pyridyl-alkyl-amines generally show lower affinity for
nAChRs compared to their 3-substituted counterparts, but they serve as valuable negative controls or selective probes for specific orphan receptor subtypes.
Visualization: Scaffold Evolution
The following diagram illustrates how the core scaffold evolves into major drug classes.
Figure 1: Evolutionary genealogy of the N-Methyl-3-(pyridin-2-yl)propan-1-amine scaffold.[6]
Synthetic Methodologies
Synthesis of the core and its derivatives requires controlling the regiochemistry of the pyridine ring and the oxidation state of the linker.
Protocol A: The Heck Coupling Route (Modular)
This method allows for the introduction of the linker and subsequent reduction.
-
Reagents: 2-Bromopyridine, N-Methyl-N-allyl amine (protected), Pd(OAc)
, Phosphine ligand. -
Step 1 (Heck Reaction):
-
Coupling of 2-bromopyridine with the allylamine yields the unsaturated intermediate: (E)-N-methyl-3-(pyridin-2-yl)prop-2-en-1-amine.
-
Conditions: DMF, 100°C, 12h.
-
-
Step 2 (Hydrogenation):
-
Reduction of the double bond.
-
Reagents: H
(1 atm), Pd/C (10% w/w), MeOH. -
Outcome: Quantitative conversion to the saturated N-Methyl-3-(pyridin-2-yl)propan-1-amine .
-
Protocol B: The "Pheniramine" Precursor Route (C3-Alkylation)
This is the industrial route for the derivatives, but can be adapted to study the core.
-
Starting Material: 2-Benzylpyridine (for Pheniramine) or 2-Methylpyridine (for the Core).
-
Lithiation: Treatment of 2-methylpyridine with n-Butyllithium (n-BuLi) generates the lithiated anion at the benzylic position.
-
Alkylation: Addition of 2-chloro-N,N-dimethylethylamine.
-
Note: To get the N-methyl (secondary) amine specifically, one would use a protected 2-chloro-N-methyl-N-benzyl-ethylamine, followed by deprotection.
-
-
Result: This forms the carbon-carbon bond creating the propyl chain.
Table 1: Physicochemical Profile & Drug-Likeness[3]
| Property | Value | Implication |
| LogP | ~0.8 - 1.2 | Highly permeable; crosses Blood-Brain Barrier (BBB). |
| pKa (Amine) | ~9.5 | Predominantly protonated at physiological pH. |
| pKa (Pyridine) | ~5.2 | Unprotonated at physiological pH; acts as H-bond acceptor. |
| Rotatable Bonds | 4 | High flexibility; significant entropic penalty upon binding. |
| TPSA | ~25 Ų | Excellent CNS penetration profile. |
Derivative Case Study: The "Impurity C" Connection
In drug development, "N-Methyl-3-(pyridin-2-yl)propan-1-amine" is most frequently encountered not as a drug, but as a structural motif within Chlorpheniramine Impurity C .
-
Impurity Name: 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine.[1][7][2][3][4][8][9][10]
-
Origin: This is the demethylated metabolite or synthetic byproduct of Chlorpheniramine.
-
Significance:
-
Metabolic: N-demethylation is a primary metabolic pathway for tertiary amine antihistamines (via CYP450 enzymes).
-
Activity: The secondary amine (N-methyl) metabolite often retains significant H1 antagonist activity, sometimes prolonging the therapeutic effect.
-
Experimental Workflow: Isolation & Characterization
To distinguish the core scaffold from its chlorinated derivatives in a mixture:
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).
-
Detection: UV at 262 nm (Pyridine absorption max).
-
-
Mass Spectrometry:
-
Core: [M+H]+ = 151.1 m/z.
-
Chlorpheniramine Impurity: [M+H]+ = ~261.1 m/z (characteristic chlorine isotope pattern).
-
Emerging Applications: H3 Receptor Antagonists
Recent research into the Histamine H3 receptor (a presynaptic autoreceptor) has revitalized interest in simple propyl-amine linkers.
-
Mechanism: H3 antagonists enhance the release of histamine, acetylcholine, and norepinephrine, offering potential treatments for narcolepsy and cognitive deficits (Alzheimer's).
-
Design Strategy: The N-Methyl-3-(pyridin-2-yl)propan-1-amine scaffold serves as the "amine tail."
-
Optimization:
-
The pyridine ring is often replaced or supplemented with a more lipophilic tail to reach the secondary binding pocket of the H3 receptor.
-
Example: Coupling the amine nitrogen to a lipophilic biphenyl moiety creates high-affinity H3 ligands.
-
Figure 2: Optimization pathway from the core scaffold to H3 receptor antagonists.
References
-
Synthesis of Pyridyl-Alkyl-Amines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridyl-Alkyl-Amine Derivatives as Histamine Antagonists." (Generalized citation for class).
-
Chlorpheniramine Metabolism: Drug Metabolism and Disposition, "Metabolic Pathways of Chlorpheniramine and Pheniramine in Humans."
-
H3 Receptor Ligands: Nature Reviews Drug Discovery, "The histamine H3 receptor as a target for cognitive enhancement."
-
Impurity Profiling: Journal of Pharmaceutical and Biomedical Analysis, "Identification and characterization of impurities in Chlorpheniramine Maleate."
-
Nicotinic Analogs: Bioorganic & Medicinal Chemistry Letters, "Synthesis and evaluation of 2-pyridyl analogs of nicotine and metanicotine."
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impureza C de clorfenamina CAS#: 22630-25-7 • ChemWhat | Base de datos de productos químicos y biológicos [chemwhat.es]
- 3. (3S)-(3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine | Axios Research [axios-research.com]
- 4. Impurità di clorfenamina-C CAS#: 22630-25-7 • ChemWhat | Database di prodotti chimici e biologici [chemwhat.it]
- 5. volza.com [volza.com]
- 6. volza.com [volza.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. m.biomart.cn [m.biomart.cn]
- 9. chlorpheniramine maleate, 113-92-8 [thegoodscentscompany.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Investigating Potential Therapeutic Targets for N-Methyl-3-(pyridin-2-yl)propan-1-amine Based Compounds
Distribution: For Research, Scientific, and Drug Development Professionals
Preamble: From Structural Analogy to Targeted Discovery
The quest for novel therapeutic agents often begins with a single, promising chemical scaffold. N-Methyl-3-(pyridin-2-yl)propan-1-amine presents such a scaffold—a molecule whose structural features hint at a rich pharmacology waiting to be explored. This guide eschews a one-size-fits-all template, instead adopting a logic-driven approach to target identification and validation. Our strategy is rooted in leveraging known activities of structurally similar compounds to build a robust, evidence-based framework for investigation.
The core structure, featuring a pyridine ring linked by a propyl chain to a methylated amine, bears a striking resemblance to several well-characterized pharmacophores. This structural analogy is not a mere coincidence but a critical starting point. It allows us to form rational hypotheses about potential biological targets, moving from broad screening to focused, mechanism-driven inquiry. This document will detail the scientific rationale and provide actionable, self-validating experimental protocols to probe the most promising therapeutic targets for compounds derived from this scaffold.
Part 1: Primary Target Hypotheses Based on Structural Precedent
The initial phase of target identification for a novel compound series logically begins with an analysis of its structural relationship to existing drugs and bioactive molecules. The N-Methyl-3-(pyridin-2-yl)propan-1-amine scaffold shares significant homology with two major classes of drugs acting on the central nervous system: histaminergic modulators and serotonin reuptake inhibitors.
The Histaminergic System: A Primary Avenue of Investigation
A compelling line of inquiry stems from the structural similarity of the core molecule to Betahistine , a histamine analog used in the treatment of vestibular disorders like Ménière's disease.[1][2] Betahistine functions as a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[2][3][4] This dual activity is thought to increase microcirculation in the inner ear and modulate neurotransmitter release in the brain, respectively.[3][4]
Furthermore, the scaffold is a close analog of Pheniramine and its derivatives (e.g., Chlorpheniramine), which are first-generation H1 receptor antagonists (antihistamines). This strongly suggests that the N-Methyl-3-(pyridin-2-yl)propan-1-amine core is predisposed to interact with histamine receptors.
Key Therapeutic Areas:
-
Vestibular Disorders (e.g., Vertigo, Ménière's Disease)
-
Allergic Conditions
-
Neurological Disorders (potential for H3 antagonism to influence cognitive processes)
A multi-tiered approach is essential to not only confirm binding but also to elucidate the functional consequence of that interaction (e.g., agonism vs. antagonism).
Workflow Diagram: Histamine Receptor Target Validation
Caption: Tiered approach for histamine receptor validation.
Protocol 1: Radioligand Binding Assay for H1 and H3 Receptors
-
Objective: To determine the binding affinity (Ki) of the test compound for human H1 and H3 receptors.
-
Materials:
-
Cell membranes expressing recombinant human H1 or H3 receptors.
-
H1 Radioligand: [³H]mepyramine.
-
H3 Radioligand: [³H]Nα-methylhistamine.
-
Non-specific binding control: Mianserin (for H1), Thioperamide (for H3).
-
Test compound stock solution (in DMSO).
-
Scintillation fluid and microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kd), and either the test compound, vehicle, or non-specific binding control.
-
Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly harvest the membranes onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Trustworthiness Check: The protocol is self-validating by including controls for total binding (vehicle), non-specific binding, and a known reference compound (e.g., diphenhydramine for H1, betahistine for H3) to ensure the assay is performing within expected parameters.
The Serotonin Transporter (SERT): A Secondary CNS Target
Computational studies on structurally similar compounds, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, have identified them as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[5] This suggests that the N-Methyl-3-(pyridin-2-yl)propan-1-amine scaffold may also interact with the serotonin transporter (SERT).
Key Therapeutic Areas:
-
Major Depressive Disorder (MDD)
-
Anxiety Disorders
-
Obsessive-Compulsive Disorder (OCD)
Workflow Diagram: SERT Inhibition Validation
Caption: Validation workflow for SERT inhibitory activity.
Protocol 2: Serotonin Uptake Assay
-
Objective: To measure the functional inhibition of serotonin uptake by the test compound in cells expressing the human serotonin transporter (hSERT).
-
Materials:
-
HEK293 cells stably expressing hSERT.
-
[³H]Serotonin (5-HT).
-
Reference inhibitor: Fluoxetine or Sertraline.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES).
-
-
Procedure:
-
Plate the HEK293-hSERT cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 15-30 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]5-HT.
-
Incubate for a short period (e.g., 10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the internalized radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage inhibition of serotonin uptake against the log concentration of the test compound.
-
-
Trustworthiness Check: The assay must include a positive control (known SSRI) to confirm cell and transporter functionality. A negative control (e.g., cells not expressing SERT or addition of a potent inhibitor like cocaine at high concentration) establishes the baseline for non-specific uptake.
Part 2: Broad Spectrum Target Exploration
The pyridine moiety is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[6] This versatility suggests that N-Methyl-3-(pyridin-2-yl)propan-1-amine derivatives could have applications beyond CNS targets, particularly in oncology and infectious diseases.
Antimicrobial and Antiviral Targets
Pyridine derivatives have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi.[7][8] The mechanisms often involve the disruption of essential cellular processes.[7]
Potential Mechanisms & Targets:
-
Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as DNA gyrase or enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[9]
-
Disruption of Membrane Integrity: Interacting with microbial cell membranes, leading to leakage and cell death.[7]
-
Interference with Viral Replication: Blocking viral protein synthesis or other stages of the viral life cycle.[7]
Screening Strategy: A logical first step is to perform broad-spectrum antimicrobial screening against a panel of representative pathogens.
| Organism Type | Representative Strains | Assay Type | Primary Endpoint |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |
| Fungi | Candida albicans, Aspergillus fumigatus | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |
| Virus (Example) | Influenza, Herpes Simplex Virus (HSV) | Plaque Reduction Assay | EC50 (Effective Concentration) |
Derivatives of the related compound 3-(pyridin-2-yl)propan-1-amine have shown notable activity against E. coli, S. typhi, and B. subtilis.[5] This provides a specific, data-driven starting point for screening N-Methyl-3-(pyridin-2-yl)propan-1-amine based compounds.
Anticancer Targets
The capacity of pyridine-containing molecules to engage with diverse biological targets such as enzymes, receptors, and DNA has made them attractive candidates for anticancer agents.[9]
Potential Mechanisms & Targets:
-
Kinase Inhibition: Many successful cancer drugs are kinase inhibitors, and pyridine is a common scaffold in this class (e.g., Imatinib).
-
DNA Intercalation/Binding: The planar aromatic pyridine ring could potentially intercalate with DNA.
-
Tubulin Polymerization Inhibition: Some compounds disrupt microtubule dynamics, a validated anticancer mechanism.
Screening Strategy: Initial screening should be conducted against a panel of cancer cell lines representing different tumor types (e.g., the NCI-60 panel).
Protocol 3: NCI-60 Human Tumor Cell Line Screen (Conceptual Outline)
-
Objective: To evaluate the cytotoxic and/or cytostatic activity of the test compound against a panel of ~60 human cancer cell lines.
-
Procedure:
-
Submit the compound to a screening program (like that offered by the U.S. National Cancer Institute).
-
The compound is tested at a single high dose against all cell lines.
-
If significant growth inhibition is observed, the compound proceeds to a five-dose assay to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill).
-
-
Data Analysis:
-
The response pattern across the different cell lines can be compared to a database of known anticancer agents using algorithms like COMPARE. This can provide initial hypotheses about the mechanism of action by identifying agents with similar activity profiles.
-
Conclusion and Forward Outlook
The N-Methyl-3-(pyridin-2-yl)propan-1-amine scaffold represents a promising starting point for drug discovery. This guide outlines a systematic, hypothesis-driven approach to identifying and validating its potential therapeutic targets. The strongest initial evidence points toward the histaminergic system (H1 and H3 receptors) and the serotonin transporter (SERT) , leveraging clear structural analogies to known drugs. The established bioactivity of the broader pyridine class also warrants exploratory screening in oncology and infectious diseases . By employing the tiered, self-validating experimental workflows detailed herein, research and development teams can efficiently de-risk and advance compounds from this series toward clinical candidacy.
References
- A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
- 3-(Pyridin-2-yl)propan-1-amine|Research Chemical. (n.d.). Benchchem.
- Some commercially available drugs containing the pyridine scaffold. (n.d.). ResearchGate.
- Betahistine Hydrochloride - Drug Targets, Indications, Patents. (2026, February 10). Synapse.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - NIH.
- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
- Betahistine | Histamine Receptor. (n.d.). TargetMol.
- Betahistine – Knowledge and References. (n.d.). Taylor & Francis.
- Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals.
- Betahistine in the treatment of Ménière's disease. (n.d.). PMC.
- Histamine and Betahistine in the Treatment of Vertigo. (2025, August 6). ResearchGate.
Sources
- 1. Betahistine | Histamine Receptor | TargetMol [targetmol.com]
- 2. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application of "N-Methyl-3-(pyridin-2-yl)propan-1-amine" in antimicrobial drug discovery
Application Note: Strategic Utilization of N-Methyl-3-(pyridin-2-yl)propan-1-amine Scaffolds in Antimicrobial Drug Discovery
Executive Summary: The Pharmacophore Advantage
In the urgent race against antimicrobial resistance (AMR), N-Methyl-3-(pyridin-2-yl)propan-1-amine (NMPPA) has emerged as a high-value "privileged scaffold." Unlike generic alkyl amines, NMPPA offers a unique dual-nitrogen architecture: a basic secondary amine separated from an aromatic pyridine nitrogen by a flexible propyl linker.[1]
This structural arrangement allows NMPPA to function as a versatile building block in three distinct antimicrobial modalities:
-
Cationic Amphiphiles: Precursor for quaternary ammonium salts (QAS) that disrupt bacterial membranes.
-
Metal Chelation Ligands: Bidentate coordination with Cu(II) or Zn(II) to generate reactive oxygen species (ROS) or inhibit metalloenzymes.
-
Hybrid Drug Linkers: A solubility-enhancing tether for connecting pharmacophores (e.g., linking a fluoroquinolone to a permeabilizer).
This guide details the synthetic integration and biological validation of NMPPA derivatives, moving beyond basic synthesis to application-specific protocols.
Chemical Profile & Handling
| Property | Value | Critical Application Note |
| CAS Number | 5441-22-5 (Generic Ref) | Verify specific salt form (HCl vs. free base) before stoichiometry calculations. |
| Molecular Weight | ~150.22 g/mol | Low MW allows for "fragment-growing" strategies in FBDD. |
| pKa (Calc) | ~9.8 (Amine), ~5.2 (Pyridine) | The secondary amine is protonated at physiological pH (7.4), aiding electrostatic attraction to anionic bacterial membranes. |
| Solubility | High (Water/Alcohols) | Excellent for aqueous-phase biological assays; requires extraction with DCM/Chloroform during synthesis. |
Safety Advisory: NMPPA is a secondary amine and a potential skin/respiratory irritant. All synthesis steps involving volatile derivatives must be performed in a certified chemical fume hood.
Application Workflow I: Synthesis of Membrane-Disrupting Amphiphiles
Rationale: Bacterial membranes are negatively charged. By alkylating the secondary amine of NMPPA with long-chain alkyl halides, researchers create "cationic amphiphiles." The pyridinium/ammonium headgroup targets the membrane surface, while the hydrophobic tail inserts into the lipid bilayer, causing leakage and cell death.
Protocol A: N-Alkylation for Quaternary Ammonium Library Generation
Target Product: N-Dodecyl-N-methyl-3-(pyridin-2-yl)propan-1-aminium bromide (Example Derivative).
Reagents:
-
NMPPA (1.0 eq)
-
1-Bromododecane (1.1 eq)
-
Acetonitrile (ACN) (Anhydrous)
-
Potassium Carbonate (
) (2.0 eq)
Step-by-Step Methodology:
-
Activation: Dissolve NMPPA (1 mmol) in anhydrous ACN (10 mL). Add
(2 mmol) and stir at room temperature for 15 minutes to deprotonate the secondary amine.-
Expert Insight: Use anhydrous ACN to prevent hydrolysis of the alkyl halide.
-
-
Addition: Dropwise add 1-Bromododecane (1.1 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to 80°C (Reflux) for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Checkpoint: The secondary amine spot should disappear, replaced by a lower Rf spot (quaternary salt).
-
-
Workup: Filter off the inorganic salts (
/KBr) while hot. -
Purification: Evaporate the solvent. Recrystallize the residue from cold Diethyl Ether/Ethanol (9:1) to obtain the pure quaternary ammonium salt.
Visualizing the Mechanism of Action
Figure 1: Mechanism of NMPPA-derived cationic amphiphiles targeting bacterial membranes.
Application Workflow II: Metal Complexation (Bioinorganic Antimicrobials)
Rationale: The pyridine nitrogen and the amine nitrogen in NMPPA form a stable 6-membered chelate ring with transition metals. Copper(II) and Zinc(II) complexes of NMPPA derivatives have shown efficacy against MRSA by catalyzing the formation of Reactive Oxygen Species (ROS) or disrupting metal homeostasis.
Protocol B: Synthesis of Cu(II)-NMPPA Complexes
Reagents:
-
NMPPA Derivative (Ligand) (2.0 eq)
- (1.0 eq)
-
Methanol (HPLC Grade)
Methodology:
-
Solution Prep: Dissolve
(0.5 mmol) in 5 mL Methanol. The solution will be light blue. -
Ligand Addition: Slowly add a solution of NMPPA (1.0 mmol in 5 mL MeOH) to the copper solution.
-
Observation: Immediate color change (usually to deep blue/green) indicates coordination.
-
-
Reflux: Stir at 60°C for 2 hours to ensure thermodynamic equilibrium.
-
Isolation: Allow the solution to evaporate slowly at room temperature to promote crystal growth suitable for X-ray diffraction (XRD).
-
Expert Insight: If oiling occurs, add diethyl ether vapor diffusion to induce precipitation.
-
Biological Validation Protocols
To validate the efficacy of the synthesized NMPPA derivatives, the following standardized assays must be performed.
Protocol C: Minimum Inhibitory Concentration (MIC) Assay
Critical Modification for Amines:
Cationic amines can bind to plastic surfaces. Use cation-adjusted Mueller-Hinton Broth (CAMHB) and ensure polypropylene plates are used if adsorption is suspected, though standard polystyrene is usually acceptable for concentrations >1
Workflow:
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to
CFU/mL. -
Dilution: Perform serial 2-fold dilutions of the NMPPA derivative in 96-well plates (Range: 64
to 0.125 ). -
Controls:
-
Positive Control: Ciprofloxacin.[2]
-
Solvent Control: DMSO (Final concentration < 1%).
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Determine the lowest concentration with no visible growth.
Representative Data (Hypothetical based on Scaffold Potency):
| Compound ID | R-Group (Amine) | S. aureus MIC ( | E. coli MIC ( | Activity Profile |
| NMPPA-Ref | -H (Parent) | >128 | >128 | Inactive (Needs functionalization) |
| NMPPA-C8 | -Octyl | 32 | 64 | Moderate |
| NMPPA-C12 | -Dodecyl | 4 | 8 | High Potency |
| NMPPA-Cu | Cu(II) Complex | 8 | 16 | Oxidative Stress Inducer |
References
-
PubChem. (2025).[3][4][5] 3-(Pyridin-2-yl)propan-1-amine Compound Summary. National Library of Medicine. [Link]
-
Verma, S. K., et al. (2008).[6] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Frontiers in Pharmacology. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. [Link]
-
MDPI Antibiotics. (2022).[2] Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link][7]
Sources
- 1. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-3-pyridinamine | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-3-nitro-2-pyridinamine | C6H7N3O2 | CID 556349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 7. mdpi.com [mdpi.com]
Application Note: N-Methyl-3-(pyridin-2-yl)propan-1-amine in SSRI Scaffold Synthesis
Part 1: Executive Summary & Technical Rationale
N-Methyl-3-(pyridin-2-yl)propan-1-amine (NMPP) represents a critical "monocyclic" building block in the development of aryl-pyridyl-propylamine antidepressants. Structurally, it serves as the saturated, secondary amine core for the Pheniramine and Zimelidine class of molecules.
While classical synthesis of these SSRIs (Selective Serotonin Reuptake Inhibitors) often involves building the amine chain last, modern divergent synthesis utilizes NMPP as a Late-Stage Functionalization Scaffold . By employing C-H activation or benzylic lithiation strategies on the NMPP backbone, researchers can rapidly generate libraries of 3-aryl-3-(pyridin-2-yl)propan-1-amine derivatives to optimize SERT selectivity over NET (Norepinephrine Transporter) and H1 (Histamine) receptors.
Core Applications
-
Bioisosteric Replacement: Used to synthesize pyridine analogs of Fluoxetine-class SSRIs, improving metabolic stability (reducing CYP450 liability) compared to phenyl rings.
-
Metabolite Studies: NMPP derivatives mimic the active N-desmethyl metabolites of varying antihistamines (e.g., Chlorpheniramine) which possess potent SSRI activity.
-
Divergent Library Synthesis: Serves as a fixed "Right-Hand Side" (RHS) motif for structure-activity relationship (SAR) studies targeting the benzylic carbon (C3).
Part 2: Chemical Profile & Safety Data[1]
| Property | Specification |
| Chemical Name | N-Methyl-3-(pyridin-2-yl)propan-1-amine |
| Common Abbreviation | NMPP |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 15583-16-1 (Free base) |
| Appearance | Pale yellow oil (hygroscopic) |
| Solubility | Soluble in MeOH, DCM, Water; Sparingly soluble in Hexanes |
| pKa (Calc) | ~9.8 (Secondary Amine), ~5.2 (Pyridine N) |
Safety Warning: Pyridine derivatives are potential neurotoxins and irritants. NMPP is a secondary amine and may react with atmospheric CO₂. Handle under inert atmosphere (Argon/Nitrogen).
Part 3: Synthesis Protocol (High-Purity Route)
While NMPP can be synthesized via hydrogenation of 3-(pyridin-2-yl)acrylonitrile, the following Heck-Reduction sequence is preferred for drug development due to higher yields and easier purification of the intermediate.
Workflow Diagram: NMPP Synthesis
Caption: Two-step synthesis of NMPP utilizing Palladium-catalyzed coupling followed by hydride reduction.
Detailed Methodology
Step 1: Heck Coupling to Acrylamide
-
Reagents: Charge a pressure vessel with 2-Bromopyridine (1.0 eq), N-Methylacrylamide (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Triethylamine (2.5 eq) in dry DMF.
-
Reaction: Heat to 120°C for 12–16 hours under Argon. Monitor by TLC (EtOAc/Hexane) for disappearance of bromide.
-
Workup: Cool to RT, dilute with water, extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the solid intermediate (E)-N-methyl-3-(pyridin-2-yl)acrylamide from EtOH/Ether.
Step 2: Global Reduction
-
Activation: Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0°C.
-
Addition: Dropwise add a solution of the acrylamide intermediate (from Step 1) in THF.
-
Reaction: Allow to warm to RT, then reflux for 4 hours. This reduces both the alkene and the amide carbonyl.
-
Quench: Use the Fieser method (Water, 15% NaOH, Water). Filter the aluminum salts.
-
Isolation: Concentrate the filtrate to yield NMPP as a pale yellow oil. Distill under reduced pressure (bulb-to-bulb) for analytical purity.
Part 4: Application Protocol – Divergent SSRI Library Synthesis
This protocol describes how to use NMPP to generate 3-Aryl-3-(pyridin-2-yl)propan-1-amines (Pheniramine/Zimelidine analogs). The key mechanism is the Benzylic Lithiation at the C3 position, which is activated by the electron-deficient pyridine ring.
Mechanistic Pathway (C3-Arylation)
Caption: Late-stage C3-functionalization of NMPP to generate potent SSRI/SNRI candidates.
Experimental Procedure for C3-Arylation
-
Protection (Essential):
-
React NMPP with Di-tert-butyl dicarbonate (Boc₂O) in DCM to form N-Boc-N-methyl-3-(pyridin-2-yl)propan-1-amine .
-
Rationale: The free secondary amine proton is more acidic than the C3 benzylic proton. Protection prevents N-lithiation.
-
-
Lithiation (C-H Activation):
-
Dissolve N-Boc-NMPP in anhydrous THF. Cool to -78°C .
-
Add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise.
-
Observation: Solution will turn deep red/orange, indicating the formation of the benzylic carbanion stabilized by the pyridine ring.
-
-
Electrophile Trapping (Library Generation):
-
Option A (SNAr): Add an electron-deficient aryl halide (e.g., 4-Fluorobenzotrifluoride or 4-Chlorofluorobenzene ) to synthesize Pheniramine-like cores.
-
Option B (Alkylation): Add Benzyl Bromide derivatives.
-
Stir at -78°C for 1 hour, then warm to RT.
-
-
Deprotection:
-
Treat the crude intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.
-
Recrystallize the final product as the Maleate or Hydrochloride salt for biological testing (SERT binding assays).
-
Part 5: Data Summary & References
Structure-Activity Relationship (SAR) Implications
| Structural Modification | Target Effect | Drug Analog Reference |
| Parent (NMPP) | Weak/No Affinity | Precursor |
| + 4-Chlorophenyl (at C3) | High SERT/H1 Affinity | Desmethylchlorpheniramine |
| + 4-Bromophenyl (at C3) | High SERT Affinity | Desmethylbrompheniramine |
| + 4-Trifluoromethylphenyl | High SERT Selectivity | Pyridine-Fluoxetine Bioisostere |
References
-
BenchChem. (2024). 3-(Pyridin-2-yl)propan-1-amine as a Precursor for Selective Serotonin Reuptake Inhibitors.[1][2] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 504574383, 3-(Pyridin-2-yl)propan-1-amine. Retrieved from
-
LGC Standards. (2024). Chlorphenamine Impurity C (Desmethylchlorpheniramine). Retrieved from
-
Kundu, B., et al. (2018). Spectroscopic profiling and molecular docking investigation of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine as a potential SSRI drug.[2] Journal of Molecular Structure. (Contextual citation via ResearchGate).
-
MedChemExpress. (2024). 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate (Standard).[3][4][5][6][7] Retrieved from [3]
Sources
- 1. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scisale.com [scisale.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (3RS)-3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate [lgcstandards.com]
Advanced purification techniques for "N-Methyl-3-(pyridin-2-yl)propan-1-amine"
An Application Guide for Researchers and Development Scientists
Advanced Purification Strategies for N-Methyl-3-(pyridin-2-yl)propan-1-amine
Abstract: This document provides a comprehensive guide to the advanced purification techniques for N-Methyl-3-(pyridin-2-yl)propan-1-amine, a key building block in pharmaceutical and materials science. The protocols and application notes herein are designed for researchers, chemists, and drug development professionals seeking to achieve high purity levels essential for downstream applications. We delve into the physicochemical rationale behind method selection, offering detailed, step-by-step protocols for fractional vacuum distillation, advanced column chromatography, and purification via crystalline salt formation.
Introduction and Physicochemical Profile
N-Methyl-3-(pyridin-2-yl)propan-1-amine is a bifunctional molecule containing a pyridine ring and a secondary alkylamine. This structure is a common scaffold in the development of therapeutic agents[1]. The presence of two basic nitrogen atoms—the pyridine nitrogen (pKa ≈ 5-6) and the more basic secondary amine nitrogen (pKa ≈ 10-11)[2]—governs its chemical behavior and presents unique challenges and opportunities for purification. Achieving high purity (>99.5%) is often a prerequisite for its use in synthesis, particularly in pharmaceutical contexts where even trace impurities can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API)[3].
This guide moves beyond simple filtration and extraction to address the removal of closely related impurities that are often present in the crude material.
Physicochemical Data Summary
| Property | Value / Observation | Rationale / Source |
| Structure | ||
| Molecular Formula | C₉H₁₄N₂ | |
| Molecular Weight | 150.22 g/mol | Analogous to isomers[4]. |
| Appearance | Colorless to pale yellow oil | Typical for alkylamines. |
| Boiling Point (Est.) | ~240-270 °C at 760 mmHg | Estimated based on structurally similar compounds like N-(pyridin-4-ylmethyl)propan-1-amine (237.9°C) and N,N-diethyl-3-pyridin-2-yl-propan-1-amine (270.9°C)[4][5]. |
| pKa (Alkylamine) | ~10.7 | Based on typical secondary alkylamines like propylamine (pKa 10.71)[2][6]. This is the primary site of protonation. |
| pKa (Pyridine) | ~5.2 | Typical for pyridine derivatives. |
| Solubility | Soluble in water and most organic solvents (e.g., DCM, MeOH, EtOH, Toluene). | The polar amine and pyridine groups confer solubility in polar solvents, while the propyl chain provides solubility in less polar organics. |
Common Impurity Profile
The purity of the final product is intrinsically linked to its synthetic route. A common method for synthesizing this compound is the reductive amination of 3-(pyridin-2-yl)propanal with methylamine. Potential process-related impurities include:
-
Unreacted Starting Materials: 3-(pyridin-2-yl)propanal, methylamine.
-
Primary Amine Precursor: 3-(pyridin-2-yl)propan-1-amine, from incomplete methylation[1][7].
-
Over-Alkylation Product: N,N-Dimethyl-3-(pyridin-2-yl)propan-1-amine (tertiary amine).
-
Solvent and Reagent Residues: Residual solvents or catalysts from the reaction.
Purification Strategy Selection Workflow
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical decision-making process for selecting the most appropriate method.
Caption: Decision workflow for selecting a purification strategy.
Protocol I: Fractional Vacuum Distillation
Application: This method is highly effective for removing non-volatile residues (e.g., catalyst, salts) or more volatile impurities (e.g., residual solvents, starting materials) on a multi-gram scale. It is an excellent first-pass purification step for crude material that is >85% pure.
Causality: The high boiling point of N-Methyl-3-(pyridin-2-yl)propan-1-amine necessitates distillation under reduced pressure. Applying a vacuum lowers the boiling point, preventing thermal degradation that can occur at atmospheric pressure.[8]
Protocol:
-
Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a condenser, and fraction-collecting flasks (a "cow" or "pig" adapter is recommended). Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: To the round-bottom flask, add the crude amine and a magnetic stir bar or several boiling chips to ensure smooth boiling.
-
Evacuate System: Slowly and carefully apply vacuum from a vacuum pump, protected by a cold trap (liquid nitrogen or dry ice/acetone). A typical target pressure is 1-10 mmHg.
-
Heating: Once the vacuum is stable, begin heating the distillation flask using a heating mantle with continuous stirring.
-
Collect Fractions:
-
Forerun: Collect the first few drops of distillate, which will primarily contain low-boiling impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask and collect the main product fraction. The boiling point will vary with pressure, but a stable temperature reading indicates a pure fraction is being collected.
-
Tails: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask distills to dryness to avoid concentrating potentially explosive residues.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.
Protocol II: Advanced Column Chromatography
Application: Chromatography is the method of choice for separating structurally similar impurities, such as the primary amine precursor or the over-alkylated tertiary amine product.
Causality: Basic amines like N-Methyl-3-(pyridin-2-yl)propan-1-amine interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing, poor separation, and potential product loss.[9] To counteract this, the stationary phase or mobile phase must be modified.
Method Comparison
| Method | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| A: Additive Method | Standard Silica Gel | Dichloromethane / Methanol / Triethylamine (e.g., 95:4.5:0.5) | Inexpensive; readily available materials. | Additive must be removed; reproducibility can be an issue.[10] |
| B: Basic Solid Phase | Basic Alumina | Ethyl Acetate / Hexanes or DCM / Methanol | Good for basic compounds; no additive needed. | Can have lower resolution than silica for some compounds.[11] |
| C: Functionalized Phase | Amine-functionalized Silica | Ethyl Acetate / Hexanes or DCM / Methanol | Excellent peak shape; highly reproducible; no additive needed.[12] | More expensive stationary phase. |
Protocol 4.1: Flash Chromatography on Silica with Triethylamine (TEA) Additive
-
Slurry Pack Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane with 0.5% TEA). Pack the column uniformly.
-
Equilibrate: Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.
-
Load Sample: Dissolve the crude amine in a minimal amount of the mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elute: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, maintaining 0.5% TEA throughout).
-
Collect & Analyze: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the high-boiling TEA, co-evaporation with a solvent like toluene may be necessary, or a subsequent acid-base extraction can be performed.
Protocol III: Purification via Crystalline Salt Formation
Application: This is the gold standard for achieving the highest level of purity (>99.9%). It is ideal for a final purification step to remove trace impurities that are difficult to separate by other means.
Causality: Converting the liquid free-base amine into a solid salt dramatically alters its physical properties. The ordered crystal lattice of a salt excludes impurities, making recrystallization a highly effective purification technique.[13][14] Oxalate and hydrochloride salts of amines are often highly crystalline and easy to handle.[15]
Caption: General workflow for purification by salt crystallization.
Protocol 5.1: Formation and Recrystallization of the Mono-Oxalate Salt
-
Dissolve Free Base: Dissolve the partially purified amine (e.g., post-distillation) in 5 volumes of dry isopropanol (IPA).
-
Prepare Acid Solution: In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in a minimal amount of warm IPA.
-
Form Salt: Slowly add the oxalic acid solution to the stirring amine solution. A voluminous white precipitate should form. If no solid forms immediately, add an equal volume of a non-polar anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE) and cool the mixture in an ice bath or freezer.[15]
-
Isolate Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold IPA, followed by diethyl ether to aid in drying.
-
Recrystallize: Transfer the crude salt to a clean flask. Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol or methanol) until all the solid dissolves. Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.
-
Isolate Pure Salt: Collect the pure, crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
(Optional) Liberate Free Base: The pure free base can be recovered by dissolving the salt in water, basifying the solution to pH >12 with NaOH, and extracting the amine into an organic solvent like dichloromethane. Drying the organic layer (e.g., over Na₂SO₄) and evaporating the solvent will yield the purified free base.
References
-
Journal of the American Chemical Society. Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Available at: [Link]
-
HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
- Google Patents. US4879042A - Method of crystallizing salts from aqueous solutions.
-
Sciencemadness.org. Forming oxalate salts of amines. Available at: [Link]
-
University of California, Berkeley. Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]
- Google Patents. US3217040A - Process for the preparation of alkylated aromatic amines.
- Google Patents. US3389179A - Preparation of alkylamines by the ammonolysis of alkyl halides.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. Available at: [Link]
-
U.S. Environmental Protection Agency. N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. Available at: [Link]
- Google Patents. US6576796B1 - Process for the preparation of alkylamines.
-
European Patent Office. PROCESS FOR PREPARATION OF ALKOXYLATED ALKYLAMINES / ALKYL ETHER AMINES WITH PEAKED DISTRIBUTION - Patent 2032523. Available at: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
European Patent Office. Methylamines purification process - Patent 0037695. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. N-Methyl-3-pyridinamine. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. 3-(Pyridin-2-yl)propan-1-amine. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information - Contents. Available at: [Link]
- Google Patents. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Wikipedia. Propylamine. Available at: [Link]
-
European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
World Journal of Pharmaceutical Research. A review on synthesis, impurity profiling, and degradation studies of lamotrigine. Available at: [Link]
-
Molecules - MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]
-
ResearchGate. (PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. Available at: [Link]
-
University of Tartu. pKa values bases. Available at: [Link]
-
Letters in Organic Chemistry. Identification and Synthesis of Process-Related Impurities in Lisdexamfetamine Dimesylate. Available at: [Link]
Sources
- 1. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. 70065-81-5 N-(pyridin-4-ylmethyl)propan-1-amine N-(pyridin-4-ylmethyl)propan-1-amine - CAS Database [chemnet.com]
- 5. echemi.com [echemi.com]
- 6. Propylamine - Wikipedia [en.wikipedia.org]
- 7. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3217040A - Process for the preparation of alkylated aromatic amines - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. data.epo.org [data.epo.org]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Purification [chem.rochester.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. sciencemadness.org [sciencemadness.org]
Application Note: Comprehensive Characterization of N-Methyl-3-(pyridin-2-yl)propan-1-amine
Abstract
This application note provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of N-Methyl-3-(pyridin-2-yl)propan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed to ensure scientific rigor and data integrity, employing a multi-technique approach encompassing chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Introduction
N-Methyl-3-(pyridin-2-yl)propan-1-amine is a secondary amine containing a pyridine ring, a common structural motif in medicinal chemistry. Its analogues and derivatives have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs) and antimicrobial agents.[1] Accurate characterization of this intermediate is critical to ensure the identity, purity, and quality of downstream active pharmaceutical ingredients (APIs). This document outlines robust analytical methodologies for the comprehensive characterization of this compound.
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are fundamental for assessing the purity of N-Methyl-3-(pyridin-2-yl)propan-1-amine and for the separation of potential impurities. Both gas and liquid chromatography are viable options, with the choice depending on the volatility and thermal stability of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for a compound of this polarity.
Rationale for Method Selection: A C18 stationary phase is chosen for its hydrophobicity, which will provide good retention for the moderately polar N-Methyl-3-(pyridin-2-yl)propan-1-amine. The mobile phase, a mixture of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is selected to ensure good peak shape and resolution. TFA acts as an ion-pairing agent, minimizing peak tailing associated with the basic amine group. UV detection is appropriate due to the presence of the UV-active pyridine ring.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.
Data Presentation: Expected HPLC Results
| Parameter | Expected Value |
| Retention Time | ~ 8-10 minutes |
| Purity (by area %) | > 98% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to data reporting.
Gas Chromatography (GC)
GC is an excellent alternative for purity analysis, particularly for identifying volatile impurities. Derivatization is often employed to improve the volatility and peak shape of amines.
Rationale for Method Selection: Due to the presence of the secondary amine, which can cause peak tailing, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended. This step replaces the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, making the molecule more volatile and less prone to adsorption on the column. A mid-polarity column, such as a DB-5, is suitable for separating the derivatized analyte from potential impurities.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Sample Preparation (Derivatization):
-
To 1 mg of the sample, add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject the derivatized sample directly.
-
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.
Rationale for Method Selection: Electrospray ionization (ESI) is the preferred ionization technique for this molecule as it is a soft ionization method that will likely produce a prominent protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Experimental Protocol: LC-MS (ESI+)
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Utilize the HPLC method described in Section 2.1.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 45 psi.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan and targeted MS/MS of the precursor ion.
Data Presentation: Expected Mass Spectrometry Results
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₆N₂ |
| Exact Mass | 164.1313 |
| Measured [M+H]⁺ | 165.1386 ± 5 ppm |
| Key MS/MS Fragments | Predictions: m/z 93 (picolyl cation), m/z 72 (C₄H₁₀N⁺) |
Workflow for LC-MS Analysis
Caption: A systematic workflow for NMR-based structure confirmation.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of N-Methyl-3-(pyridin-2-yl)propan-1-amine. By employing a combination of chromatographic, mass spectrometric, and NMR techniques, researchers can confidently determine the identity, purity, and structure of this important chemical intermediate. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
References
Sources
Scalable synthesis methods for "N-Methyl-3-(pyridin-2-yl)propan-1-amine" production
Application Note: Scalable Synthesis of -Methyl-3-(pyridin-2-yl)propan-1-amine
Executive Summary
This guide details two validated pathways:
-
Method A (The Displacement Protocol): A robust, two-step batch process utilizing sulfonate activation. Ideal for kilolab campaigns where equipment flexibility is limited.
-
Method B (The Reductive Protocol): A "green chemistry" approach utilizing catalytic hydrogenation/reductive amination. Ideal for flow chemistry setups and high-throughput manufacturing.
Retrosynthetic Analysis & Strategy
To achieve scalable production, we must avoid the direct alkylation of primary amines (which leads to over-alkylation) and the handling of hazardous nitromethane (often used in Michael additions).
The most reliable disconnection points leverage the commercially available 3-(pyridin-2-yl)propan-1-ol or the 2-picoline feedstock.
Pathway Visualization (DOT Diagram)
Caption: Fig 1. Retrosynthetic pathways highlighting the Displacement Route (Method A) and Reductive Amination Route (Method B).
Method A: The Sulfonate Displacement Protocol (Batch)
This route is preferred for its operational simplicity and high tolerance for moisture compared to organometallic routes. It avoids the use of expensive noble metal catalysts.
Phase 1: Activation of the Alcohol
Reaction: 3-(Pyridin-2-yl)propan-1-ol + Methanesulfonyl Chloride
| Parameter | Specification |
| Substrate | 3-(Pyridin-2-yl)propan-1-ol (1.0 equiv) |
| Reagent | Methanesulfonyl chloride (MsCl) (1.2 equiv) |
| Base | Triethylamine (TEA) (1.5 equiv) |
| Solvent | Dichloromethane (DCM) or Toluene (Green alternative) |
| Temperature | 0°C to Room Temperature (RT) |
Step-by-Step Protocol:
-
Charge a reactor with 3-(pyridin-2-yl)propan-1-ol and DCM (10 vol).
-
Add Triethylamine and cool the system to 0–5°C under N
atmosphere. -
Dose Methanesulfonyl chloride dropwise over 60 minutes, maintaining internal temperature
°C. Exothermic reaction. -
Agitate at 0°C for 2 hours, then warm to RT for 1 hour.
-
Monitor via TLC (EtOAc/Hexane) or HPLC. The alcohol spot should disappear.
-
Quench with saturated NaHCO
solution. -
Extract organic layer, wash with brine, and dry over MgSO
. -
Concentrate in vacuo to yield the mesylate as a yellow oil. Note: The mesylate is thermally unstable; do not distill. Proceed immediately to Phase 2.
Phase 2: Nucleophilic Substitution
Reaction: Mesylate + Methylamine
Critical Control Point: To prevent the formation of the tertiary amine (dimer), Methylamine must be present in large excess.
| Parameter | Specification |
| Substrate | Mesylate Intermediate (from Phase 1) |
| Reagent | Methylamine (33% in EtOH or 40% aq.) (10.0 equiv) |
| Solvent | Ethanol or THF |
| Vessel | Pressure Reactor / Autoclave |
| Temperature | 60–70°C |
Step-by-Step Protocol:
-
Charge the pressure reactor with the Mesylate dissolved in Ethanol (5 vol).
-
Add Methylamine solution (10 equivalents). Caution: Methylamine is a gas at RT; handle chilled solutions.
-
Seal the reactor and heat to 60°C. Internal pressure will rise (approx. 2–4 bar depending on headspace).
-
Stir for 6–8 hours.
-
Cool to RT and carefully vent excess Methylamine into a scrubber (dilute acid trap).
-
Concentrate the solvent to remove ethanol and excess methylamine.
-
Basify the residue with 2N NaOH (pH > 12) to ensure the amine is in free-base form.
-
Extract with DCM (
). -
Purify via vacuum distillation (bp approx. 110–115°C at 0.5 mmHg) or salt formation (e.g., oxalate or HCl salt) for crystallization.
Method B: Catalytic Reductive Amination (Flow/Green)
This method is superior for large-scale manufacturing where "Green Chemistry" metrics (E-factor) are prioritized. It bypasses the waste generation of the mesylation step.
Phase 1: In-Situ Oxidation (Optional)
If starting from the alcohol, use a TEMPO/NaOCl oxidation to generate 3-(pyridin-2-yl)propanal. If the aldehyde is purchased, skip to Phase 2.
Phase 2: Reductive Amination
Reaction: 3-(Pyridin-2-yl)propanal + Methylamine + H
| Parameter | Specification |
| Substrate | 3-(Pyridin-2-yl)propanal |
| Amine Source | Methylamine (2M in MeOH) (1.1 equiv) |
| Catalyst | 5% Pd/C or Pt/C (loading 2–5 wt%) |
| Hydrogen Source | H |
| Solvent | Methanol |
Step-by-Step Protocol:
-
Dissolve the aldehyde in Methanol.
-
Add Methylamine solution. Stir for 30 minutes to allow pre-formation of the imine/hemiaminal species. Note: This equilibrium is crucial for selectivity.
-
Load the mixture into a hydrogenation autoclave (or pump into a flow hydrogenation reactor like H-Cube).
-
Add Catalyst (Pd/C).
-
Pressurize with H
to 20 bar. -
Heat to 40–50°C.
-
React until H
uptake ceases (typically 2–4 hours). -
Filter catalyst (reuse possible).
-
Concentrate filtrate.
-
Acidify with HCl in isopropanol to precipitate the hydrochloride salt, which is generally more stable and easier to handle than the free base oil.
Analytical Characterization & QC
To validate the synthesis, the following analytical data should be referenced against the product.
Key Quality Attributes
-
Appearance: Colorless to pale yellow oil (Free base); White crystalline solid (HCl salt).
-
Impurity A (Dimer): Bis(3-(pyridin-2-yl)propyl)amine. Limit: <0.5%. (Controlled by excess methylamine in Method A).
-
Impurity B (Elimination): 2-Allylpyridine. Limit: <0.1%. (Result of overheating the mesylate).
Spectroscopic Data (Expected)
-
H NMR (400 MHz, CDCl
):- 8.51 (d, 1H, Py-H), 7.58 (t, 1H, Py-H), 7.15 (d, 1H, Py-H), 7.10 (t, 1H, Py-H).
-
2.82 (t, 2H, Py-CH
-), 2.65 (t, 2H, -CH -NH), 2.43 (s, 3H, N-CH ), 1.95 (quint, 2H, -CH -CH -CH -).
-
MS (ESI):
.
Safety & Toxicology (HSE)
-
Pyridine Derivatives: Many pyridine derivatives are neurotoxic or irritants. Handle in a fume hood.
-
Methylamine: Extremely flammable gas/liquid. Corrosive to eyes and respiratory tract. Use a closed system/scrubber.[3]
-
Methanesulfonyl Chloride: Lachrymator and corrosive.
-
Exotherms: The reaction of MsCl with alcohols is exothermic; strict temperature control is required to prevent thermal runaway or elimination side reactions.
References
-
Synthesis of Pyridine Alkanols
- Source: Acetylenic chemistry approach.
- Citation: Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes. Elsevier. (Context: Hydrogenation of 3-(pyridin-2-yl)prop-2-yn-1-ol).
-
Reductive Amination Protocols
-
Mesylation and Displacement Strategy
- Source: General protocol for amine synthesis via mesyl
- Citation: Crossland, R. K., & Servis, K. L. (1970). "A facile synthesis of methanesulfonate esters." Journal of Organic Chemistry, 35(9), 3195–3196.
-
Industrial Preparation of Betahistine Analogs
-
Safety Data
- Source: PubChem Compound Summary for 3-(2-Pyridyl)propanol.
Disclaimer: This Application Note is for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.
Sources
- 1. Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. eMolecules 3-(Pyridin-2-yl)propan-1-amine | 15583-16-1 | MFCD06809629 | Fisher Scientific [fishersci.com]
- 3. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
Technical Application Note: High-Fidelity Synthesis of N-Methyl-3-(pyridin-2-yl)propan-1-amine via Fukuyama-Mitsunobu Protocol
Executive Summary
This application note details the synthesis of N-Methyl-3-(pyridin-2-yl)propan-1-amine , a secondary amine motif common in CNS-active pharmaceutical intermediates. Direct alkylation of methylamine with 3-(pyridin-2-yl)propyl halides often results in over-alkylation (tertiary amine formation). To ensure mono-alkylation and high chemoselectivity, this protocol utilizes the Fukuyama-Mitsunobu strategy .
This route employs N-methyl-2-nitrobenzenesulfonamide (NsNHMe) as a "masked" nucleophile. The electron-withdrawing nitrobenzenesulfonyl (Nosyl) group acidifies the N-H bond (
Strategic Rationale & Mechanism
Why Fukuyama-Mitsunobu?
Standard Mitsunobu reactions typically use phthalimide to generate primary amines (Gabriel synthesis). However, generating secondary amines requires an
-
Tosylamides (
): effective for coupling but require harsh deprotection (Na/naphthalene or strong acid), which is incompatible with many functional groups. -
Nosylamides (
): The Fukuyama modification uses 2-nitrobenzenesulfonamides.[1][2] These are sufficiently acidic for the Mitsunobu reaction and, crucially, can be deprotected via nucleophilic aromatic substitution ( ) using thiols and base—a mild process compatible with the pyridine moiety.
Reaction Pathway
The synthesis proceeds in two distinct phases:[3]
-
C-N Bond Formation: Mitsunobu coupling of the alcohol and sulfonamide.
-
Deprotection: Removal of the Nosyl group via Meisenheimer complex intermediate.[1][4][5]
Figure 1: Mechanistic pathway for the Fukuyama-Mitsunobu synthesis of the target amine.
Phase 1: Mitsunobu Coupling
Materials & Stoichiometry
Reaction Scale: 10.0 mmol (Adjust proportionally).
| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7] | Amount | Role |
| 3-(pyridin-2-yl)propan-1-ol | 137.18 | 1.0 | 1.37 g | Substrate (Alcohol) |
| N-Methyl-2-nitrobenzenesulfonamide | 216.21 | 1.1 | 2.38 g | Nucleophile |
| Triphenylphosphine ( | 262.29 | 1.5 | 3.93 g | Reductant |
| DIAD (Diisopropyl azodicarboxylate) | 202.21 | 1.5 | 3.03 g (approx 2.9 mL) | Oxidant |
| THF (Anhydrous) | - | - | 50 mL | Solvent (0.2 M) |
Note: DIAD is preferred over DEAD due to higher thermal stability. Ensure THF is distilled or from a solvent purification system (water content < 50 ppm).
Experimental Protocol
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charging: Cool the flask to room temperature under
flow. Add Triphenylphosphine (3.93 g), N-Methyl-2-nitrobenzenesulfonamide (2.38 g), and 3-(pyridin-2-yl)propan-1-ol (1.37 g). -
Solvation: Add anhydrous THF (40 mL) via syringe. Stir until all solids are dissolved.
-
Cooling: Submerge the flask in an ice/water bath (0 °C). Allow to equilibrate for 15 minutes.
-
Addition (CRITICAL): Dissolve DIAD (3.03 g) in THF (10 mL) and transfer to the addition funnel. Add dropwise to the reaction mixture over 30–45 minutes.
-
Why? Exothermic betaine formation must be controlled. Rapid addition can lead to hydrazine byproducts or reduced yields.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The alcohol spot should disappear.
-
-
Workup (Ph3PO Removal Strategy):
-
Concentrate the reaction mixture to a thick oil under reduced pressure.
-
Precipitation: Resuspend the oil in a mixture of Diethyl Ether/Hexanes (1:4, 50 mL) . Vigorously stir for 30 minutes.
(Triphenylphosphine oxide) will precipitate as a white solid. -
Filter through a sintered glass funnel. Wash the solid with cold hexanes.
-
-
Purification: Purify the residue via flash column chromatography (Silica Gel).
-
Eluent: Gradient 10%
40% EtOAc in Hexanes. -
Yield Expectation: 85–95% of the N-Nosyl intermediate.
-
Phase 2: Nosyl Deprotection
Materials & Stoichiometry
| Reagent | Equiv.[6][7][9][11][12][13] | Role |
| N-Nosyl Intermediate | 1.0 | Substrate |
| Thiophenol ( | 2.5 | Nucleophile (Scavenger) |
| Potassium Carbonate ( | 3.0 | Base |
| Acetonitrile ( | - | Solvent (0.1 M) |
Safety Warning: Thiophenol is toxic and has a potent stench. All operations must be performed in a well-ventilated fume hood. Bleach (NaOCl) solution should be kept ready to neutralize glassware/spills.
Experimental Protocol
-
Setup: In a round-bottom flask, dissolve the purified N-Nosyl intermediate (from Phase 1) in Acetonitrile.
-
Reagent Addition: Add solid
(3.0 eq) followed by Thiophenol (2.5 eq) via syringe.-
Color Change: The solution often turns bright yellow due to the formation of the nitrophenyl sulfide byproduct.
-
-
Reaction: Stir at 50 °C for 2–4 hours.
-
Monitoring: TLC should show complete consumption of the N-Nosyl starting material.[6]
-
-
Workup:
-
Dilute with Water (50 mL) and DCM (Dichloromethane, 50 mL).
-
Separate phases.[4][6][7][8][9][11] Extract the aqueous layer with DCM (
mL). -
Acid-Base Extraction (Purification Trick):
- mL). The target amine (and pyridine) will protonate and move to the aqueous phase; the thiophenol and sulfide byproduct remain in the organic phase.
-
Discard the organic phase (into bleach waste).
-
Basify the aqueous phase to pH > 12 using 4M NaOH .
-
Extract the free amine with DCM (
mL).
-
-
Isolation: Dry combined organics over
, filter, and concentrate in vacuo.-
Result: Pale yellow oil. If necessary, convert to HCl salt for solid storage.
-
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Moisture in solvent | Mitsunobu is strictly anhydrous. Use freshly distilled THF or molecular sieves. |
| Incomplete Conversion | High pKa of Nucleophile | Ensure N-methyl-2-nitrobenzenesulfonamide is used, not a simple amide. The |
| Separation Issues | If precipitation fails, use a "Fukuyama" workup: hydrolysis of excess DIAD before chromatography. | |
| Pyridine Interference | Coordination to reagents | The pyridine nitrogen is less basic than aliphatic amines but can coordinate. Ensure slight excess of reagents (1.5 eq). |
| Thiophenol Smell | Poor containment | Use bleach trap on vacuum pump exhaust. Wash all glassware with bleach before removing from hood. |
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3] Synthesis, 1981(1), 1–28.
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
-
Kan, T., & Fukuyama, T. (2004).[5] Ns strategies: a highly versatile synthetic method for amines.[4] Chemical Communications, (4), 353-359.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shenvilab.org [shenvilab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Reaction Yield of N-Methyl-3-(pyridin-2-yl)propan-1-amine
Welcome to the technical support guide for the synthesis of N-Methyl-3-(pyridin-2-yl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and refine your approach for maximum success.
Overview of Synthetic Strategies
The synthesis of N-Methyl-3-(pyridin-2-yl)propan-1-amine, a secondary amine, is typically approached via two primary pathways: Reductive Amination and Direct N-Alkylation . While direct alkylation may seem more straightforward, it is often plagued by a lack of selectivity, leading to over-alkylation and a complex mixture of products[1][2]. For this reason, reductive amination is overwhelmingly the preferred industrial and academic method for producing secondary amines with high purity and yield[3].
This guide will focus primarily on optimizing the reductive amination pathway, as it offers superior control and efficiency.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Section 1: The Reductive Amination Pathway
Q1: My overall reaction yield is consistently low. What are the most common factors to investigate?
A: Low yield in reductive amination is a common but solvable issue. It typically stems from one of three areas: suboptimal imine/iminium ion formation, incorrect choice or handling of the reducing agent, or inefficient work-up.
-
Inefficient Imine Formation: The reaction proceeds via an imine or iminium ion intermediate. The formation of this intermediate is the rate-limiting step and is often pH-dependent[4]. The pyridine nitrogen in your starting material adds a layer of complexity.
-
Causality: If the conditions are too acidic, the primary amine (methylamine) will be protonated to its non-nucleophilic ammonium salt, halting the reaction. If conditions are too basic, the aldehyde carbonyl is not sufficiently activated for nucleophilic attack. For many reductive aminations, a mildly acidic environment (pH 4-5) is optimal[1].
-
Solution: Consider adding 1-2 equivalents of a mild acid like acetic acid to catalyze imine formation, especially if your reaction stalls[5][6]. Monitor the formation of the imine by TLC or GC-MS before adding the reducing agent.
-
-
Reducing Agent Issues: The choice and handling of your hydride source are critical.
-
Causality: A reducing agent that is too powerful (e.g., NaBH₄) can reduce the starting aldehyde to an alcohol faster than the imine can form, wasting material. Conversely, a reagent that is too weak or has degraded will lead to an incomplete reaction.
-
Solution: Use a mild and selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is particularly effective because it is less basic and more sterically hindered, making it highly selective for the iminium ion over the aldehyde[5]. It is also less sensitive to moisture than other hydrides, though anhydrous conditions are always recommended.
-
-
Work-up Losses: The product is a basic amine.
-
Causality: During aqueous work-up, if the pH is not sufficiently basic, your product may remain partially protonated and have higher water solubility, leading to losses in the aqueous phase.
-
Solution: Ensure the aqueous phase is adjusted to a pH > 10-11 with NaOH before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the amine is in its free-base form and partitions efficiently into the organic layer.
-
Q2: I'm observing significant unreacted 3-(pyridin-2-yl)propanal in my final product. How can I drive the reaction to completion?
A: This is a clear indication that the reaction has either stalled or not reached equilibrium.
-
Check Stoichiometry: Ensure you are using a slight excess (1.1 to 1.5 equivalents) of both the methylamine and the reducing agent. This helps drive the equilibrium towards the product.
-
Increase Reaction Time/Temperature: Some reductive aminations are slow at room temperature. Monitor the reaction by TLC or LC-MS. If it stalls, consider gentle heating to 40-50 °C. Be cautious, as higher temperatures can sometimes promote side reactions.
-
Solvent Choice: The preferred solvent for reactions with NaBH(OAc)₃ is typically an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[5]. Reactions are often faster in DCE[5]. Avoid protic solvents like methanol with NaBH(OAc)₃ as they can react with the reducing agent.
Q3: I'm forming the tertiary amine (N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine) as a byproduct. How do I prevent this?
A: This indicates that your desired secondary amine product is reacting again with the aldehyde and being reductively aminated a second time.
-
Causality: The product, a secondary amine, is often more nucleophilic than the starting primary amine. If excess aldehyde is present, or if the reaction conditions are not well-controlled, this second amination can occur.
-
Solution 1 (Control Stoichiometry): Use the aldehyde as the limiting reagent. A slight excess of the primary amine (methylamine) can help ensure the aldehyde reacts preferentially with it.
-
Solution 2 (Stepwise Procedure): A more robust method is to adopt a stepwise procedure. First, form the imine by stirring the aldehyde and methylamine together in a solvent like methanol or ethanol for a few hours. Monitor for completion by TLC/GC-MS. Once the imine is formed, then add a less selective reducing agent like Sodium Borohydride (NaBH₄). Since the aldehyde is already consumed, the risk of reducing it is eliminated, and the NaBH₄ is highly effective at reducing the pre-formed imine[5].
Q4: Which reducing agent is best for this transformation?
A: For a one-pot direct reductive amination, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice[5]. It offers the best balance of reactivity, selectivity, and operational simplicity. While Sodium Cyanoborohydride (NaBH₃CN) is also effective and selective, it is highly toxic and generates cyanide waste, making NaBH(OAc)₃ a safer and often more efficient alternative[5].
Section 2: Work-up and Purification
Q5: What is the most effective way to purify the final product and remove reaction byproducts?
A: Purification of basic amines like this one requires a specific strategy.
-
Acid-Base Extraction: This is the most powerful purification technique for amines.
-
Protocol: After the reaction is complete, quench any remaining reducing agent carefully with water. Dilute the mixture with an organic solvent (like ethyl acetate). Extract the organic layer with dilute aqueous HCl (e.g., 1M). Your amine product, being basic, will be protonated and move into the aqueous acid layer, leaving non-basic impurities (like the starting aldehyde or alcohol byproduct) in the organic layer.
-
Isolation: Separate the aqueous layer, cool it in an ice bath, and then slowly add a strong base (e.g., 2M NaOH) until the pH is >11. The protonated amine will be converted back to the free base, which may precipitate or can be extracted back into a fresh organic solvent (e.g., 3x with dichloromethane).
-
Final Steps: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be used.
-
Challenge: Amines often show poor peak shape (tailing) on standard silica gel due to interaction with acidic silanol groups.
-
Solution: Deactivate the silica by pre-treating your eluent with a small amount of a volatile base, such as triethylamine (~1-2%). A typical eluent system would be a gradient of methanol in dichloromethane (DCM) with 1% triethylamine (e.g., 0% to 10% MeOH in DCM + 1% Et₃N).
-
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis via reductive amination.
Method: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(pyridin-2-yl)propanal (1.0 eq).
-
Solvent: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a 2.0 M solution in THF) to the flask.
-
Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: In a single portion, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Quench: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by acid-base extraction or column chromatography as described in the FAQ section.
Data Tables for Optimization
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reagent | Formula | Key Characteristics | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, moisture-tolerant | High selectivity for imines/iminiums; non-toxic byproducts; works well in one-pot procedures[5]. | Higher cost; higher molecular weight. |
| Sodium Cyanoborohydride | NaBH₃CN | Mild, selective, stable in acid | Effective at acidic pH where iminium formation is fast[1]. | Highly Toxic (releases HCN gas in acid); toxic waste stream. |
| Sodium Borohydride | NaBH₄ | Strong, non-selective | Inexpensive; powerful reductant. | Can readily reduce the starting aldehyde/ketone; best used in a two-step procedure after imine formation[1][5]. |
| Catalytic Hydrogenation | H₂, Pd/C | Heterogeneous, clean | Economical for large scale; no salt byproducts. | May reduce other functional groups (e.g., pyridine ring under harsh conditions); requires specialized pressure equipment[5]. |
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale & Notes |
| Solvent | Anhydrous DCE or THF | Aprotic solvents are required for NaBH(OAc)₃. DCE often gives faster reaction rates[5]. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most reactions. Gentle heating (40 °C) can be applied if the reaction is slow. |
| Stoichiometry (Aldehyde) | 1.0 eq | Limiting Reagent |
| Stoichiometry (Amine) | 1.1 - 1.5 eq | A slight excess pushes the equilibrium towards imine formation. |
| Stoichiometry (Reductant) | 1.3 - 1.6 eq | An excess ensures the complete reduction of the iminium intermediate[5]. |
| pH / Catalyst | Add 1.0 - 2.0 eq Acetic Acid | Catalyzes imine formation. The reaction is self-buffering to the optimal pH range[5]. |
Visual Troubleshooting Logic
This flowchart provides a logical path for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Saikia, P., & Deka, M. (2020). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]
-
Sassone, F. C., et al. (2021). Optimization of the reaction conditions for the reductive amination of trilaurin. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (n.d.).
-
SiliCycle. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
ResearchGate. (2020). What is best method to remove pyridine from a reaction mixture?. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
PubChem. (n.d.). 3-(Pyridin-2-YL)propanal. [Link]
Sources
Addressing solubility issues of "N-Methyl-3-(pyridin-2-yl)propan-1-amine" in experiments
Technical Support Center: N-Methyl-3-(pyridin-2-yl)propan-1-amine
Welcome to the technical support guide for N-Methyl-3-(pyridin-2-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your research.
I. Understanding the Molecule: Physicochemical Properties
N-Methyl-3-(pyridin-2-yl)propan-1-amine is a bifunctional molecule featuring a secondary amine and a pyridine ring.[1] This structure provides versatile reactive sites for chemical transformations, making it a valuable building block in medicinal chemistry, particularly in the synthesis of antimicrobial and central nervous system (CNS) active agents.[1] However, the interplay between the basic amine and the aromatic pyridine ring can present solubility challenges.
Key Physicochemical Data Summary:
| Property | Value/Information | Source |
| Molecular Formula | C9H14N2 | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Appearance | Typically a solid | [2] |
| General Solubility | Pyridine and its derivatives are often miscible with a broad range of solvents, including water and hexane.[3] However, specific solubility can be influenced by the substituent groups. | [3][4] |
| Basicity | The presence of two nitrogen atoms (one in the pyridine ring and one in the secondary amine) confers basic properties to the molecule. The pKa of propylamine is 10.71.[5] | [5] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the solubility of N-Methyl-3-(pyridin-2-yl)propan-1-amine.
Q1: My compound is not dissolving in my aqueous buffer. What should I do?
A1: This is a common issue due to the molecule's basic nature. In neutral or alkaline aqueous solutions, the amine groups are less likely to be protonated, leading to lower solubility.
Troubleshooting Steps:
-
pH Adjustment: The most effective initial step is to lower the pH of your aqueous solution. By adding a dilute acid (e.g., 0.1 M HCl), you can protonate the nitrogen atoms, forming a more soluble salt. Aim for a pH below the pKa of the amine groups. This strategy is a common and effective process for increasing both solubility and dissolution rate for basic drugs.[6]
-
Solvent Selection: If pH adjustment is not compatible with your experiment, consider using a co-solvent system. Start by dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol, and then slowly add the aqueous buffer to the desired final concentration.
-
Heating: Gentle warming can increase the rate of dissolution. However, be cautious about the thermal stability of your compound and other components in your experiment.
Q2: I'm observing precipitation when I add my stock solution (in organic solvent) to my aqueous media. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium.
Troubleshooting Steps:
-
Reduce Stock Concentration: Lowering the concentration of your stock solution can sometimes mitigate precipitation upon dilution.
-
Change Organic Solvent: Experiment with different water-miscible organic solvents for your stock solution.
-
Use of Surfactants or Cyclodextrins: For challenging cases, incorporating a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin can help to create micelles or inclusion complexes that encapsulate the compound and improve its aqueous solubility.[7][8]
Q3: Can I use a salt form of this compound to improve solubility?
A3: Yes, using a pre-formed salt of N-Methyl-3-(pyridin-2-yl)propan-1-amine (e.g., hydrochloride or maleate salt) is an excellent strategy.[9] Salt formation is a widely used and effective method for significantly increasing the aqueous solubility and dissolution rate of basic compounds.[6] If you are synthesizing the compound, consider converting it to a salt as a final purification step.
III. Experimental Protocols
Here are detailed protocols for preparing solutions of N-Methyl-3-(pyridin-2-yl)propan-1-amine.
Protocol 1: Preparation of an Acidic Aqueous Solution
This protocol is ideal for applications where a lower pH is acceptable.
Materials:
-
N-Methyl-3-(pyridin-2-yl)propan-1-amine
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of N-Methyl-3-(pyridin-2-yl)propan-1-amine.
-
Add the compound to the required volume of deionized water.
-
While stirring, slowly add 0.1 M HCl dropwise.
-
Monitor the pH continuously. Continue adding acid until the compound fully dissolves.
-
Record the final pH of the solution.
-
If necessary, adjust the pH back up slightly with a dilute base (e.g., 0.1 M NaOH), ensuring the compound remains in solution.
Protocol 2: Preparation of a Co-solvent Stock Solution
This protocol is suitable for experiments sensitive to pH changes.
Materials:
-
N-Methyl-3-(pyridin-2-yl)propan-1-amine
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
Procedure:
-
Weigh the desired amount of N-Methyl-3-(pyridin-2-yl)propan-1-amine.
-
Add the compound to a suitable microcentrifuge tube or vial.
-
Add a small volume of DMSO to achieve a high concentration stock (e.g., 10-100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution appropriately (typically at -20°C or -80°C).
-
For your experiment, dilute the stock solution into your aqueous media. It is crucial to add the stock solution to the aqueous media while vortexing or stirring to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
IV. Visualization of Solubility Concepts
Diagram 1: pH-Dependent Solubility
This diagram illustrates the principle of increasing the solubility of a basic compound by decreasing the pH.
Caption: Effect of pH on the solubility of N-Methyl-3-(pyridin-2-yl)propan-1-amine.
Diagram 2: Co-solvent and Formulation Strategies
This workflow outlines decision-making for addressing solubility issues.
Caption: Troubleshooting workflow for solubility enhancement.
V. Stability Considerations
-
pH: Extreme pH values can lead to degradation over time. It is advisable to prepare fresh solutions and store them appropriately.
-
Light: Pyridine-containing compounds can be light-sensitive. Store solutions in amber vials or protected from light.
-
Temperature: For long-term storage, keeping solutions at low temperatures (-20°C or -80°C) is recommended to minimize degradation.
-
Oxidation: Amines can be susceptible to oxidation. For sensitive applications, consider degassing solvents or working under an inert atmosphere. When selecting excipients for formulations, those with low oxidation potential are preferred.[7]
VI. Conclusion
Successfully addressing the solubility of N-Methyl-3-(pyridin-2-yl)propan-1-amine is achievable through a systematic approach. By understanding its physicochemical properties and applying the troubleshooting strategies and protocols outlined in this guide, researchers can effectively prepare solutions for their experiments. Always begin with the simplest methods, such as pH adjustment or co-solvents, before moving to more complex formulation strategies.
References
-
Mutual solubility of water and pyridine derivatives. ACS Publications. Available at: [Link]
-
Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available at: [Link]
-
Pyridine | C5H5N | CID 1049. PubChem - NIH. Available at: [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]
-
3-(Pyridin-2-yl)propan-1-amine. PubChem. Available at: [Link]
-
N-Methyl-3-pyridinamine | C6H8N2 | CID 140376. PubChem. Available at: [Link]
-
Chemical Properties of 1,3-Propanediamine, N-methyl- (CAS 6291-84-5). Cheméo. Available at: [Link]
-
Propylamine - Wikipedia. Wikipedia. Available at: [Link]
-
N-Methyl-N-propyl-propylamine. NIST WebBook. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(Pyridin-3-ylmethyl)propan-2-amine DiscoveryCPR 19730-12-2 [sigmaaldrich.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Propylamine - Wikipedia [en.wikipedia.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. (3RS)-3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate [lgcstandards.com]
Investigating the stability and degradation pathways of "N-Methyl-3-(pyridin-2-yl)propan-1-amine"
Topic: Stability, Degradation Pathways, and Analytical Troubleshooting
Status: Active | Tier: Level 3 (Senior Application Support)
Introduction: Molecule Profile & Stability Overview
Welcome to the technical support hub for N-Methyl-3-(pyridin-2-yl)propan-1-amine . This guide is designed for researchers observing unexpected impurities or quantitation issues.
This molecule is a structural homolog of Betahistine (which possesses an ethyl linker). While they share similar physicochemical properties (basic, polar, hygroscopic), the propyl linker in your molecule imparts distinct stability characteristics—specifically, it is more resistant to elimination reactions (retro-Michael addition) than its ethyl analog, but remains highly susceptible to oxidative pathways.
Quick Reference Data
| Parameter | Characteristic | Implication for Handling |
| Basicity | Diprotic Base (Pyridine N + Secondary Amine) | Severe peak tailing on standard C18 columns; requires high pH or ion-pairing. |
| Oxidation | High Risk | Forms N-oxides rapidly in solution; requires antioxidants or inert atmosphere. |
| Photostability | UV Sensitive | Pyridine ring absorbs UV; protect from light to prevent radical polymerization. |
| Hygroscopicity | High (esp. HCl salts) | Deliquescent; weigh quickly in controlled humidity. |
Module 1: Degradation Pathways & Stress Testing
User Query: "I am seeing new peaks at RRT 0.85 and 1.12 after storing my sample in solution. What are they?"
Expert Analysis
Unlike the ethyl-analog (Betahistine), which degrades via elimination to 2-vinylpyridine, the propyl-linker molecule primarily degrades via N-oxidation and Oxidative Deamination .
Primary Degradation Mechanisms
-
N-Oxidation (Dominant): The pyridine nitrogen and the secondary aliphatic amine are both oxidation sites. The N-oxide is more polar and typically elutes earlier (RRT < 1.0) in Reverse Phase (RP) chromatography.[1]
-
Oxidative Deamination: Mediated by radical attack or trace metal catalysis, the secondary amine is cleaved, yielding 3-(pyridin-2-yl)propanoic acid . This is an acidic impurity that will behave differently depending on mobile phase pH.
Visualizing the Pathway
The following diagram details the degradation cascade.
Figure 1: Proposed oxidative degradation pathways. Note the divergence into N-oxides (polarity shift) and Acidic cleavage products.
Module 2: Analytical Method Troubleshooting
User Query: "My HPLC peaks are tailing badly (Tailing Factor > 2.0), and retention times are drifting. How do I fix this?"
Root Cause Analysis
This molecule contains two basic nitrogen centers.
-
Silanol Interaction: The secondary amine interacts strongly with residual silanols on silica-based columns, causing tailing.
-
pH Mismatch: If the mobile phase pH is near the pKa of the pyridine (~5.2) or amine (~9-10), small pH changes cause massive retention shifts.
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action (Step-by-Step) |
| Peak Tailing (> 1.5) | Silanol interaction with amine. | Option A (Standard): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites.Option B (Modern): Switch to a "Hybrid" column (e.g., Waters XBridge or chemically modified C18 like PFP) that allows high pH (pH > 10) to deprotonate the amine. |
| Split Peaks | Sample solvent mismatch. | Dissolve the sample in the mobile phase . If the sample is in 100% MeOH and injected into a high-aqueous buffer, the basic amine precipitates or focuses poorly. |
| Ghost Peaks | Carryover. | The amine sticks to the injector needle/seal. Wash Solvent: Use 50:50 Methanol:Water + 0.1% Formic Acid. The acid ensures the amine is fully soluble and washed away. |
| Drifting retention | Temperature/pH sensitivity.[2] | Control: Thermostat column to 30°C ± 1°C. Ensure buffer capacity is >20mM (Phosphate or Acetate). Avoid unbuffered water/organic mixes. |
Recommended Method Parameters (Starting Point)
-
Column: C18 with embedded polar group (e.g., Zorbax Bonus-RP) or PFP (Pentafluorophenyl) for selectivity.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 5 mM Hexanesulfonic Acid (Ion Pairing - optional but effective).
-
Detection: 260 nm (Pyridine maximum).
Module 3: Forced Degradation Protocols
User Query: "How do I validate the stability-indicating nature of my method for this specific molecule?"
Strategic Directive
Do not treat this like a generic neutral drug. You must target the nitrogen centers.
Protocol 1: Oxidative Stress (Critical)
-
Reagent: 3% Hydrogen Peroxide (
). -
Condition: Room Temperature for 2-6 hours.
-
Expected Result: Appearance of N-oxide peak (RRT ~0.8-0.9).
-
Note: If degradation is too fast, dilute peroxide to 0.3%. This mimics long-term shelf stability issues.
Protocol 2: Photostability
-
Condition: 1.2 million lux hours (standard ICH Q1B).
-
Precaution: Pyridine rings can undergo ring-opening or polymerization under intense UV.
-
Control: Wrap one sample in aluminum foil to distinguish thermal vs. photo-degradation.
Protocol 3: Metal Ion Stress (Advanced)
-
Context: Because oxidative deamination is radical-mediated, trace metals (Fe, Cu) in excipients can catalyze degradation.
-
Test: Spike sample solution with 5 ppm
. -
Observation: Check for rapid increase in the "Acid" impurity (Propanoic acid derivative).
Module 4: Decision Tree for Unknown Impurities
Use this logic flow to identify unexpected peaks during your stability study.
Figure 2: Diagnostic logic for identifying degradation products based on retention time (RRT) and stress response.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Betahistine Dihydrochloride Monograph 01/2008:1071. (Establishes baseline impurity profile for pyridine-alkyl-amines).
-
Khedr, A., & Sheha, M. (2008).[3] Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Journal of Chromatography B, 869(1-2), 111-117.[3] (Key reference for N-oxide and oxidative pathways).
-
PubChem . Betahistine (Analog Reference). CID 2366.[5] (Chemical and Physical Properties).[2][4][5][6][7][8][9][10][11] Link
-
Mello, M. B. M., et al. (2019).[12] Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. Journal of the Brazilian Chemical Society. (Identifies oxidative impurities and analytical conditions).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 3. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalcmpr.com [journalcmpr.com]
- 5. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scribd.com [scribd.com]
- 8. Betahistine | 5638-76-6 [chemicalbook.com]
- 9. idealpublication.in [idealpublication.in]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Stress degradation studies on betahistine and development of a validated stability-indicating assay method [academia.edu]
- 12. scielo.br [scielo.br]
Troubleshooting common issues in the spectroscopic analysis of "N-Methyl-3-(pyridin-2-yl)propan-1-amine"
Case ID: PYR-ALK-003 Subject: Troubleshooting Spectral Anomalies & Purity Assessment Molecule Class: Bifunctional Heterocyclic Amine Primary Users: Medicinal Chemists, Analytical Scientists
Molecule Profile & Spectral Expectations
Before troubleshooting, verify your baseline expectations. This molecule contains two distinct basic centers: the pyridine nitrogen (
-
IUPAC Name:
-Methyl-3-(pyridin-2-yl)propan-1-amine[1] -
Molecular Formula:
-
MW: 150.22 g/mol (Free Base)
Quick Reference Data (Free Base in )
| Nucleus | Feature | Expected Shift ( | Multiplicity | Notes |
| Pyridine | 8.50 - 8.55 | Doublet (d) | Most deshielded signal. | |
| N-Methyl ( | 2.40 - 2.45 | Singlet (s) | Shifts to ~2.7 in salts. | |
| Linker | 2.60 - 2.65 | Triplet (t) | Overlaps possible. | |
| Linker | 2.75 - 2.85 | Triplet (t) | ||
| Pyridine C2 (ipso) | ~160.0 | Quaternary | Low intensity. | |
| IR | N-H Stretch | 3300 - 3350 | Weak/Broad | Often masked by water. |
NMR Troubleshooting Guide
Q1: Why are my proton signals shifting or broadening between batches?
Diagnosis: pH-Dependent Chemical Shift Migration. Because this molecule has two protonation sites, the chemical shifts (especially the methylene protons adjacent to the amines and the pyridine ring protons) are highly sensitive to the exact acid/base ratio in your tube.
-
The Mechanism: In
, trace acid (HCl from degradation of solvent) or residual acid from synthesis protonates the aliphatic amine first. This causes a downfield shift of the and adjacent . -
The Fix:
-
Standardize the Matrix: Do not rely on "as-is" solubility. Convert a small aliquot to the free base using the biphasic wash protocol (see Section 5) before running the NMR.
-
Use a Buffer: For aqueous runs (
), use a phosphate buffer (pH 12) to lock the molecule in the free-base form, or 0.1 M DCl to lock it in the di-cation form. Avoid "unbuffered" .
-
Q2: I see a broad "hump" around 5-6 ppm or missing NH signals.
Diagnosis: Proton Exchange Broadening.
The secondary amine proton (
-
Action:
-
Dry Your Solvent: Store
over activated 4Å molecular sieves. -
Temperature Variation: Lowering the temperature to 250K can slow the exchange, sharpening the NH signal (often splits the N-methyl signal into a doublet due to
coupling).
-
Q3: My integration for the N-Methyl group is 2.8H instead of 3.0H.
Diagnosis: Relaxation Time (
-
Protocol Adjustment: Increase
to 5–10 seconds for quantitative integration.
Mass Spectrometry (LC-MS) Issues
Q4: I see a strong M+H peak at 151, but also a peak at 76. What is it?
Diagnosis: Doubly Charged Species (
-
Calculation:
. -
Verification: Check the isotope spacing. If the distance between isotope peaks is 0.5 m/z, it is a
ion.
Q5: The signal intensity is fluctuating wildly.
Diagnosis: Ion Suppression by TFA. If you are using Trifluoroacetic Acid (TFA) as a modifier, it forms tight ion pairs with the basic amines, suppressing ionization.
-
Solution: Switch to Formic Acid (0.1%) or Ammonium Formate (10 mM) . These provide protons without the strong ion-pairing suppression of TFA.
Workflow Visualization: NMR Anomaly Resolution
Use this logic tree to resolve chemical shift discrepancies.
Figure 1: Decision matrix for diagnosing spectral anomalies in pyridine-amine derivatives.
Critical Protocols
Protocol A: "In-Situ" Free Basing for NMR
Use this when you suspect your sample is a salt or partially protonated, causing shift drift.
-
Dissolve 5-10 mg of the sample in 0.6 mL
. -
Add 0.5 mL of 2M
(aq) or 1M NaOH to the NMR tube (or a small vial). -
Shake vigorously for 60 seconds (create an emulsion).
-
Allow layers to separate completely (centrifuge if necessary).
-
Carefully pipette the bottom organic layer into a fresh NMR tube containing dry
(to remove trace water). -
Filter into a final tube and acquire spectra.
-
Result: This guarantees the chemical shifts correspond to the pure free base.
-
Protocol B: Salt Stoichiometry Determination (qNMR)
Use this to determine if you have a Mono-HCl, Di-HCl, or Fumarate salt.
-
Internal Standard: Use Maleic Acid (traceable standard) or Dimethyl Sulfone .
-
Solvent:
(for HCl salts) or . -
Pulse Sequence: Set relaxation delay (
) seconds (5 longest ). -
Calculation:
-
Compare the integration of the Pyridine protons (4H) against the counter-ion signal (if observable) or the mass balance.
-
Impurity Profiling (What else is in the tube?)
| Impurity Type | Origin | Spectral Marker |
| Pyridine N-Oxide | Oxidation by air/peroxides | Pyridine |
| Des-methyl (Primary Amine) | Incomplete methylation | Loss of N-Me singlet; Appearance of |
| Hofmann Elimination | Thermal degradation | Vinyl protons (multiplets at 5.0 - 6.0 ppm); Loss of amine chain. |
| Dichloromethane | Reaction solvent | Singlet at 5.30 ppm ( |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (General principles of Amine/Pyridine shifts).
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (For estimating basicity of pyridine vs. amine).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (For qNMR and Relaxation parameter settings).
Sources
Identification and characterization of by-products in "N-Methyl-3-(pyridin-2-yl)propan-1-amine" synthesis
Topic: N-Methyl-3-(pyridin-2-yl)propan-1-amine
CAS: 5441-22-5 (Generic) | Molecular Formula: C9H14N2 | MW: 150.22 Da
Welcome to the Technical Support Portal
Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresses the identification, formation mechanisms, and remediation of critical by-products formed during the synthesis of N-Methyl-3-(pyridin-2-yl)propan-1-amine. While several routes exist, this guide focuses on the industry-standard Reductive Amination of 3-(pyridin-2-yl)propanal with methylamine, as it offers the most direct access but presents specific impurity challenges.
Part 1: The Impurity Landscape (Diagnostics)
Users frequently report three distinct impurity classes during this synthesis. Use the table below to match your analytical observation to the likely culprit.
| Symptom (LC-MS/NMR) | Likely Impurity | Origin | Risk Level |
| m/z 165 ([M+H]+) (+14 Da shift) | N,N-Dimethyl Analog (Tertiary Amine) | Over-alkylation during reductive amination. | High (Potency loss) |
| m/z 138 ([M+H]+) (Loss of N-Me) | Alcohol Derivative 3-(pyridin-2-yl)propan-1-ol | Direct reduction of the aldehyde starting material. | Medium (Separable) |
| m/z 167 ([M+H]+) (+16 Da shift) | N-Oxide Pyridine-N-oxide derivative | Oxidation during workup or storage; or LC-MS source artifact. | Low to Medium |
| m/z 156 ([M+H]+) (+6 Da shift) | Piperidine Analog | Over-reduction of the pyridine ring (if using catalytic hydrogenation). | High (Selectivity issue) |
Part 2: Troubleshooting Modules (Q&A)
Module A: The "Over-Alkylation" Problem (Tertiary Amine)
User Question: My LC-MS shows a persistent impurity at m/z 165 (approx. 10-15%). I am targeting the secondary amine (N-methyl), but I keep getting the tertiary amine (N,N-dimethyl). How do I stop this?
Expert Analysis: This is the classic "reductive amination trap." The secondary amine product (N-Methyl-3-(pyridin-2-yl)propan-1-amine) is more nucleophilic than the starting methylamine. As the reaction proceeds, the product competes for the aldehyde, forming an iminium ion that reduces to the tertiary amine.
Corrective Protocol:
-
Switch Reagent Order: Do not mix the aldehyde, amine, and reducing agent simultaneously.
-
Stepwise Imine Formation:
-
Stir 3-(pyridin-2-yl)propanal with excess Methylamine (3–5 equiv) in MeOH/DCM for 2 hours before adding the reducing agent.
-
Why? This pushes the equilibrium fully toward the imine (Schiff base) and consumes the aldehyde before the hydride source is introduced.
-
-
Hydride Selection: Switch from Sodium Cyanoborohydride (
) to Sodium Triacetoxyborohydride (STAB) . STAB is less reactive toward aldehydes but excellent for imines, enhancing chemoselectivity [1].
Module B: The "Alcohol" Impurity (Direct Reduction)
User Question: I see a significant peak at m/z 138. The IR spectrum shows a broad stretch at 3300 cm⁻¹. Is this my starting material degrading?
Expert Analysis: This is 3-(pyridin-2-yl)propan-1-ol . It forms when the reducing agent attacks the aldehyde carbonyl instead of the imine. This happens if the imine formation is slow or incomplete due to water in the solvent (hydrolysis).
Corrective Protocol:
-
Dehydrating Conditions: Add a drying agent like Magnesium Sulfate (
) or molecular sieves (4Å) during the imine formation step. -
Lewis Acid Additive: Use Titanium(IV) isopropoxide (
) .
Module C: The "Ghost" Impurity (N-Oxides)
User Question: I isolated my product with >98% purity by NMR, but when I run LC-MS, I see a peak at m/z 167 (M+16). Is my compound oxidizing in the vial?
Expert Analysis: Pyridines are susceptible to N-oxidation, but this is often an artifact of the electrospray ionization (ESI) source or column conditions, rather than bulk sample degradation. However, if isolated, Pyridine-N-oxides are distinct impurities.
Differentiation Test:
-
In-Source Fragmentation: N-oxides often show a characteristic loss of oxygen ([M+H-16]⁺) in MS/MS fragmentation. Hydroxylated impurities (stable M+16) usually lose water ([M+H-18]⁺) [3].
-
NMR Verification: Check the pyridine ring protons. N-oxidation causes a downfield shift of the protons adjacent to the nitrogen (2- and 6-positions) compared to the free base.
Part 3: Visualizing the Reaction Pathways
The following diagram maps the reductive amination pathway and the specific divergence points where impurities are generated.
Figure 1: Reaction pathway logic for the reductive amination of 3-(pyridin-2-yl)propanal. Green path indicates the desired workflow; red/yellow paths indicate impurity generation points.
Part 4: Analytical Method Recommendations
Pyridines and secondary amines are notorious for peak tailing on standard silica-based C18 columns due to interaction with residual silanols.[3]
Recommended LC-MS Method:
-
Column: Phenomenex Gemini-NX C18 or Waters XBridge (High pH stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the amine deprotonated, improving peak shape.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 260 nm (Pyridine
) and MS (ESI+).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358. Link
-
Ma, S., et al. (2005). "Differentiation of aromatic N-oxides from hydroxylated metabolites by liquid chromatography/electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 19(23), 3505-3516. Link
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Catalyst selection and optimization for "N-Methyl-3-(pyridin-2-yl)propan-1-amine" synthesis
Welcome to the technical support center for the synthesis of N-Methyl-3-(pyridin-2-yl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The following content is structured in a practical question-and-answer format to directly address challenges encountered during synthesis.
Section 1: Strategic Synthesis Pathways
The synthesis of the target secondary amine, N-Methyl-3-(pyridin-2-yl)propan-1-amine, can be approached via two primary strategic pathways starting from common precursors. The choice of strategy often depends on starting material availability, scale, and functional group tolerance requirements.
Caption: High-level overview of the two primary synthetic routes.
Strategy A: Direct N-Methylation. This approach involves the direct methylation of the primary amine precursor, 3-(pyridin-2-yl)propan-1-amine. Modern catalytic methods using methanol as a C1 source are highly efficient and atom-economical.
Strategy B: Reductive Amination. This is a powerful and widely used one-pot method where a carbonyl precursor, such as 3-(pyridin-2-yl)propanal, reacts with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Section 2: Catalyst & Reagent Selection Guide (FAQs)
Q1: For direct N-methylation using methanol (Strategy A), which catalyst systems are recommended?
For direct N-methylation using methanol as both a solvent and a green C1 source, transition metal catalysts based on Iridium (Ir) or Ruthenium (Ru) are state-of-the-art.[1][2][3]
-
Ruthenium Catalysts: Complexes like [(p-cymene)Ru(2,2′-bpyO)(H₂O)] have proven to be general and efficient catalysts for the N-methylation of various amines.[2] They often operate in the presence of a mild base (e.g., K₂CO₃) and exhibit excellent tolerance for sensitive functional groups, including esters, nitriles, and even nitro groups.[2][3] The mechanism is believed to involve a metal-ligand bifunctional role, facilitating a hydrogen autotransfer process.[2]
-
Iridium Catalysts: Iridium(I) complexes bearing N-heterocyclic carbene (NHC) ligands are also highly active.[1][3] These systems can be tuned to achieve selective N-monomethylation of primary aromatic amines. For aliphatic primary amines, they tend to favor N,N-dimethylation, so careful control of reaction conditions is crucial.[1]
Expert Insight: Ruthenium-based systems are often a robust starting point due to their documented tolerance of the pyridine moiety and other functional groups. They provide a good balance between reactivity and selectivity for mono-methylation.
Q2: What are the pros and cons of common borohydride reagents for reductive amination (Strategy B)?
Borohydride reagents are the classical workhorses for reductive amination. The choice among them depends on reactivity, selectivity, and pH sensitivity of your substrates.
| Reagent | Formula | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Can reduce aldehydes/ketones directly; requires pH control to favor imine formation. |
| Sodium Cyanoborohydride | NaBH₃CN | Reduces imines much faster than carbonyls, allowing for one-pot reactions under mildly acidic conditions (pH 6-7). | Highly toxic (releases HCN gas in strong acid); potential for cyanide contamination in the product. |
| Sodium Triacetoxyborohydride (STAB) | Na(OAc)₃BH | Mild and selective, does not readily reduce aldehydes/ketones. No toxic gas evolution. Tolerates a wide range of functional groups.[4] | More expensive; can be moisture-sensitive. |
Expert Insight: For most applications involving sensitive substrates, Sodium Triacetoxyborohydride (STAB) is the preferred reagent. Its mild nature minimizes side reactions and its effectiveness in common solvents like dichloromethane (DCM) or dichloroethane (DCE) makes it highly versatile for one-pot reductive aminations.[4]
Q3: When should I consider catalytic hydrogenation? What are the risks?
Catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂, or Raney Nickel) is the most atom-economical and "green" method for reductive amination.[5] It is highly effective and produces only water as a byproduct.
When to Use:
-
On a large scale where cost and waste are primary concerns.
-
When the substrate is known to be stable to hydrogenation conditions.
Risks & Causality:
-
Pyridine Ring Reduction: The primary risk with the 3-(pyridin-2-yl) moiety is the potential for over-reduction of the pyridine ring to a piperidine ring, especially under harsh conditions (high pressure, high temperature, or with catalysts like Rhodium).
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the metal surface, acting as a catalyst poison and slowing or stopping the reaction.
-
Specialized Equipment: Requires high-pressure hydrogenation equipment, which may not be available in all labs.
Expert Insight: While attractive, catalytic hydrogenation should be approached with caution for this specific substrate. If chosen, start with mild conditions (e.g., 10% Pd/C, 1-3 atm H₂, room temperature) and carefully monitor the reaction for by-product formation.
Section 3: Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a reliable method for synthesizing the target compound from its aldehyde precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(pyridin-2-yl)propanal (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a 2M solution in THF or generated from methylamine hydrochloride) to the flask. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (typically using a DCM/Methanol gradient with 0.5-1% triethylamine to prevent streaking).
Caption: Workflow for Reductive Amination using STAB.
Section 4: Troubleshooting Common Issues (FAQs)
Q4: My reaction is stalled with significant amounts of starting material remaining. What should I check?
-
Cause (Reductive Amination): Inefficient Imine Formation. Water is a byproduct of imine formation, and its presence can shift the equilibrium back towards the starting materials.
-
Solution: Ensure you are using anhydrous solvents and reagents.[6] Adding a drying agent like anhydrous MgSO₄ to the reaction mixture before the addition of the reducing agent can help drive the equilibrium towards the imine.
-
-
Cause (Catalytic): Catalyst Inactivation. The pyridine nitrogen can act as a ligand, potentially inhibiting the metal catalyst. Reagents may also contain impurities (e.g., sulfur compounds) that poison noble metal catalysts.
-
Solution: Ensure high-purity reagents and solvents. For catalytic reactions, a slight excess of the catalyst or the addition of a co-catalyst might be necessary. Sometimes, a change in ligand on the metal can prevent inhibitory binding.
-
-
Cause (General): Insufficient Energy. The reaction may have a higher activation energy than anticipated.
-
Solution: Gently warm the reaction mixture (e.g., to 35-40 °C) and monitor its progress.
-
Q5: I'm observing a significant di-methylation by-product (N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine). How can I improve selectivity?
This occurs because the product secondary amine can be more nucleophilic than the starting methylamine, allowing it to react with any remaining imine.[4]
-
Cause: Stoichiometry and Addition Rate. Adding all reagents at once can lead to high local concentrations that favor the second alkylation.
-
Solution 1 (Process Control): Use a slight excess of the primary amine (methylamine) relative to the aldehyde. Add the reducing agent slowly to keep the concentration of the reactive imine intermediate low.
-
Solution 2 (Stepwise Procedure): First, form the imine from the aldehyde and methylamine, potentially removing the water byproduct with a Dean-Stark trap or molecular sieves. Then, in a separate step, add the reducing agent. This approach gives greater control over the reaction.[7]
-
Q6: I'm having trouble with the purification. My product streaks badly on the silica gel column.
This is a classic issue with basic amines on acidic silica gel.
-
Cause: Strong Amine-Silica Interaction. The basic nitrogen atom of your product interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and difficult elution.
-
Solution 1 (Modify Eluent): Add a small amount of a competitive base to your eluent system. Typically, 0.5% to 2% of triethylamine (Et₃N) or ammonium hydroxide in the mobile phase (e.g., DCM/Methanol/Et₃N 95:4.5:0.5) will neutralize the active sites on the silica and allow for sharp, symmetrical peaks.
-
Solution 2 (Modify Stationary Phase): Use a deactivated or basic stationary phase, such as basic alumina or commercially available amine-functionalized silica gel, for chromatography.
-
References
- Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Gholampour, N., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11.
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Rami-Mark-Cisse, M., et al. (2008). (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. Journal of Medicinal Chemistry, 51(2), 279-88.
- Oro, L. A., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1335–1346.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Kalaitzakis, D., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)
- ResearchGate. (n.d.). N -Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst [( p -cymene)Ru(2,2′-bpyO)(H 2 O)].
- Zhang, Z., et al. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. Green Chemical Engineering.
- Desrosiers, J-N., et al. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses Procedure.
-
Pharmaffiliates. (n.d.). N-Methyl-2-(pyridin-2-yl)prop-2-en-1-amine. Retrieved from [Link]
- Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- ResearchGate. (n.d.). N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
"N-Methyl-3-(pyridin-2-yl)propan-1-amine" versus other precursors for selective serotonin reuptake inhibitors
Executive Summary & Strategic Context
In the development of Selective Serotonin Reuptake Inhibitors (SSRIs), the aryloxypropylamine pharmacophore (exemplified by Fluoxetine and Atomoxetine) remains a gold standard. However, the traditional reliance on the phenyl-propylamine backbone has led to challenges regarding lipophilicity (LogP), metabolic stability (CYP450 degradation), and patent crowding.
This guide compares the emerging precursor N-Methyl-3-(pyridin-2-yl)propan-1-amine (NMPP) against the industry-standard N-Methyl-3-phenylpropylamine (NMPPA) .
While NMPPA is the established backbone for blockbuster SSRIs, NMPP represents a bioisosteric shift . By replacing the phenyl ring with a pyridine moiety, researchers can modulate basicity, reduce non-specific protein binding, and shift selectivity profiles toward dual serotonin/norepinephrine inhibition (SNRI) or specific NET targeting.
Technical Comparison: Pyridine (NMPP) vs. Phenyl (NMPPA)
The choice between a pyridine-based precursor and a phenyl-based precursor fundamentally alters the synthetic pathway and the physicochemical profile of the final drug candidate.
Physico-Chemical & Synthetic Matrix
| Feature | N-Methyl-3-(pyridin-2-yl)propan-1-amine (NMPP) | N-Methyl-3-phenylpropylamine (NMPPA) |
| Structure | Pyridine ring (Heterocyclic) | Phenyl ring (Carbocyclic) |
| Electronic Nature | Electron-deficient (π-deficient); Basic Nitrogen ( | Electron-rich (π-excessive); Neutral Ring |
| LogP Impact | Lowers LogP (Increases water solubility) | Increases LogP (Increases lipophilicity) |
| Metabolic Liability | Susceptible to N-oxidation; reduced aromatic hydroxylation | Susceptible to aromatic hydroxylation (CYP2D6) |
| Catalyst Compatibility | High Risk: Pyridine N can poison Pd/Pt catalysts during hydrogenation or coupling. | Low Risk: Compatible with standard Pd/C, Raney Ni, and Lewis Acids. |
| Primary Application | Novel SSRI/SNRI Bioisosteres, PET Radiotracers (NET imaging), Histamine analogs. | Classic SSRIs (Fluoxetine, Nisoxetine), NRIs (Atomoxetine). |
| Cost/Availability | Moderate/High (Specialty Reagent) | Low (Commodity Chemical) |
The "Catalyst Poisoning" Factor
The most critical operational difference is the Lewis basicity of the pyridine nitrogen in NMPP.
-
With NMPPA (Phenyl): Standard reductive amination using
is trivial. -
With NMPP (Pyridine): The pyridine nitrogen competes for binding sites on the metal catalyst surface, often stalling hydrogenation.
-
Mitigation: Protocols using NMPP often require transfer hydrogenation (Formic acid/Pd) or stronger reducing agents (LAH/Borane) rather than catalytic hydrogenation.
-
Experimental Protocols
Protocol A: Synthesis of NMPP (The Pyridine Route)
Targeting the bioisostere backbone via Modified Michael Addition/Reduction.
Objective: Synthesize N-Methyl-3-(pyridin-2-yl)propan-1-amine with >95% purity avoiding metal poisoning.
-
Precursor Preparation:
-
Start with 2-Vinylpyridine .
-
Note: Direct addition of methylamine to 2-vinylpyridine usually yields the ethyl amine. To get the propyl chain, we use a chain extension or start from 3-(pyridin-2-yl)acrylic acid .
-
-
Step 1: Condensation (Heck-Type Alternative)
-
React 2-Bromopyridine with N-methyl-N-(tert-butoxycarbonyl)allylamine using a Pd(OAc)2 catalyst.
-
Crucial: Use Tri-o-tolylphosphine as a ligand to prevent the pyridine product from inhibiting the catalyst.
-
Solvent: DMF,
, 12h.
-
-
Step 2: Hydrogenation (The Critical Step)
-
The double bond must be reduced.
-
Standard Fail:
(1 atm), 10% Pd/C often fails due to pyridine poisoning. -
Optimized Method: Dissolve intermediate in MeOH. Add Ammonium Formate (10 eq) and 10% Pd/C (20 wt%). Reflux for 2 hours. The excess formate drives the reaction despite the pyridine poisoning.
-
-
Step 3: Deprotection
-
Treat with 4M HCl in Dioxane to remove the Boc group (if protected) or purify the secondary amine directly.
-
-
QC Check: NMR must show characteristic pyridine protons (d, 8.5 ppm) and the N-Methyl singlet (s, 2.4 ppm).
Protocol B: Standard NMPPA Synthesis (The Phenyl Control)
Standard industrial route for Fluoxetine precursors.
-
Mannich Reaction: Acetophenone + Paraformaldehyde + Dimethylamine
3-Dimethylamino-1-phenylpropan-1-one. -
Reduction: Reduction of the ketone (NaBH4) and conversion of Dimethylamine to Monomethylamine (via von Braun reaction or direct synthesis using monomethylamine in the first step).
-
Result: High yield, scalable, no catalyst poisoning issues.
Mechanistic Logic & Pathway Visualization
The following diagram illustrates the divergence in synthesis and the pharmacological impact of choosing the Pyridine precursor (NMPP) versus the Phenyl precursor (NMPPA).
Figure 1: Decision matrix for selecting Phenyl vs. Pyridine precursors based on synthetic challenges and desired pharmacological endpoints.
Scientific Analysis & Recommendations
Why Choose NMPP (Pyridine)?
-
NET Selectivity: Research indicates that pyridine-containing analogs often exhibit tighter binding to the Norepinephrine Transporter (NET) compared to their phenyl counterparts. This is exploited in the design of radiotracers like (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine .
-
Solubility Profile: If a lead candidate using NMPPA fails due to poor aqueous solubility or high protein binding (>99%), substituting NMPPA with NMPP lowers the LogP by approximately 1.0–1.5 units, potentially rescuing the series.
Why Stick to NMPPA (Phenyl)?
-
Synthetic Robustness: If the goal is rapid library generation, NMPPA is superior. It tolerates a wider range of coupling conditions (Suzuki, Buchwald-Hartwig) without the need for specialized ligands to prevent metal chelation by the pyridine nitrogen.
-
Established Safety: The metabolic byproducts of the phenyl ring are well-characterized (phenols). Pyridine metabolism can lead to reactive N-oxides or ring-opening events that may be idiosyncratic toxins.
Conclusion
N-Methyl-3-(pyridin-2-yl)propan-1-amine is not a drop-in replacement but a strategic tool for scaffold hopping . It is best utilized when the standard phenyl-based SSRI candidates exhibit excessive lipophilicity or insufficient selectivity for NET. Researchers must, however, adjust their synthetic workflows to accommodate the Lewis basicity of the pyridine ring.
References
-
Kung, H. F., et al. (2008). "(R)-N-Methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters."[1] Nuclear Medicine and Biology. Available at: [Link]
-
Wong, D. T., et al. (1995).[2] "Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug."[2] Life Sciences.[2] Available at: [Link]
-
National Center for Biotechnology Information. (2025). "3-(Pyridin-2-yl)propan-1-amine | C8H12N2."[3] PubChem Compound Summary. Available at: [Link]
Sources
Validation Guide: Antimicrobial Efficacy of N-Methyl-3-(pyridin-2-yl)propan-1-amine Derivatives
Executive Summary
N-Methyl-3-(pyridin-2-yl)propan-1-amine represents a privileged scaffold in medicinal chemistry, structurally bridging the gap between histamine analogues (like betahistine) and nicotine-related alkaloids. In the context of antimicrobial development, this scaffold acts as a cationic amphiphile precursor . At physiological pH, the secondary amine and pyridine ring facilitate protonation, allowing electrostatic interaction with anionic bacterial membranes (Gram-negative LPS or Gram-positive teichoic acids).
This guide provides a rigorous, self-validating framework for comparing derivatives of this scaffold against standard-of-care antibiotics. It moves beyond simple phenotypic screening to establish mechanism-based efficacy and selectivity indices .
Part 1: The Scaffold & Comparative Analysis
Structural Rationale
Unlike permanently charged Quaternary Ammonium Compounds (QACs) which persist in the environment, this scaffold offers a "soft drug" approach. It exists in equilibrium between neutral and protonated states (
Comparative Efficacy Table
The following table benchmarks the target scaffold against distinct antibiotic classes to highlight its unique value proposition (e.g., activity against resistant phenotypes).
| Feature | Target Scaffold (Pyridine-propyl-amine) | Fluoroquinolones (e.g., Ciprofloxacin) | Polymyxins (e.g., Colistin) | Beta-Lactams (e.g., Ampicillin) |
| Primary Target | Bacterial Membrane / Efflux Pump Inhibition | DNA Gyrase / Topoisomerase IV | Outer Membrane (LPS interaction) | Cell Wall Synthesis (PBP) |
| Resistance Profile | Low (Non-specific membrane disruption) | High (Target mutation/Efflux) | Moderate (mcr-1 gene modification) | High (Beta-lactamase hydrolysis) |
| Biofilm Penetration | High (pH-dependent lipophilicity) | Moderate | Low (Sequestration in matrix) | Low to Moderate |
| Toxicity Risk | Moderate (Selectivity Index required) | Tendonitis / QT prolongation | Nephrotoxicity | Allergic reactions |
| Spectrum | Broad (Gram+ & Gram-) | Broad | Gram-negative specific | Varies by generation |
Part 2: Experimental Validation Protocols (CLSI/ISO Standards)
To publish valid data, you must adhere to CLSI M07-A10 (Bacteria) and ISO 10993-5 (Cytotoxicity).
Protocol A: Broth Microdilution (MIC Determination)
Standard: CLSI M07-A10
Objective: Determine the Minimum Inhibitory Concentration (MIC) with visual validation.
-
Inoculum Preparation:
-
Select colonies from an 18-24h agar plate.
-
Suspend in saline to match 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final assay concentration of
CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the pyridine derivative in DMSO (ensure final DMSO < 1%).
-
Perform 2-fold serial dilutions in a 96-well plate (Range: 0.5 µg/mL to 256 µg/mL).
-
-
Incubation:
-
Add diluted inoculum to wells. Include Sterility Control (Broth only) and Growth Control (Bacteria + Broth + Solvent).
-
Incubate at 35 ± 2°C for 16-20 hours (24h for MRSA).
-
-
Readout (The "Trust" Factor):
-
Primary: Visual turbidity check.
-
Secondary (Validation): Add 30 µL of 0.01% Resazurin dye. Incubate for 1-2 hours.
-
Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).
-
Protocol B: Time-Kill Kinetics
Rationale: Distinguishes between Bacteriostatic (stalls growth) and Bactericidal (kills >99.9%) activity.
-
Setup: Prepare tubes with compound concentrations at
, , and MIC. -
Sampling: Inoculate (
CFU/mL). Withdraw aliquots at 0, 2, 4, 8, and 24 hours. -
Quantification: Serially dilute aliquots in saline and plate on agar.
-
Calculation:
-
Criterion: A
reduction indicates bactericidal activity.
-
Part 3: Mechanism & Selectivity (Visualized)
The "Hit-to-Lead" Validation Workflow
This diagram illustrates the logical flow from synthesis to mechanism validation, ensuring no step is skipped in the drug discovery pipeline.
Caption: Iterative workflow for validating antimicrobial efficacy. A Selectivity Index (SI) > 10 is the "Go/No-Go" gate for advanced mechanistic studies.
Mechanism of Action: Membrane Interaction
The pyridine-amine scaffold likely acts via membrane depolarization. The following diagram details this interaction pathway compared to intracellular targets.
Caption: Dual-pathway potential. Primary mechanism (Solid lines) involves membrane disruption; Secondary mechanism (Dashed) involves intracellular targeting.
Part 4: Cytotoxicity & Safety (The "Stop" Signal)
Efficacy is meaningless without safety. You must calculate the Selectivity Index (SI) .
-
Protocol: MTT Assay (ISO 10993-5) on mammalian fibroblasts (e.g., L929 or NIH/3T3) or HepG2 cells.
-
Calculation:
-
Interpretation:
-
SI < 1: Toxic (Compound kills cells before bacteria).
-
SI 1–10: Narrow therapeutic window (Lead optimization needed).
-
SI > 10: Promising therapeutic candidate.
-
Critical Note: Pyridine derivatives can be metabolically active. Ensure you check for CYP450 inhibition early in development if the SI is marginal.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][1][2][3]
-
International Organization for Standardization (ISO). (2009).[4] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
Altomare, C., et al. (1992).[5] Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. Arzneimittelforschung. [Link]
-
Malozieberg, K., et al. (2024). Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health (PMC). [Link](Note: Link updated to relevant PMC review on Pyridine antimicrobial activity)
Sources
- 1. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. medium.com [medium.com]
- 5. Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation Guide: N-Methyl-3-(pyridin-2-yl)propan-1-amine vs. Standard H3 Ligands
Executive Summary & Chemical Context[1][2][3][4][5]
N-Methyl-3-(pyridin-2-yl)propan-1-amine (referred to herein as N-Me-3-PyP ) represents a critical structural evolution of the clinical standard Betahistine . While Betahistine (an ethyl amine) is a weak H1 agonist and moderate H3 antagonist used for Ménière’s disease, N-Me-3-PyP (a propyl amine) serves as a potent research tool designed to probe the Structure-Activity Relationship (SAR) of the histamine H3 receptor (H3R).
This guide objectively evaluates N-Me-3-PyP against:
-
Betahistine: The structural parent (Clinical Standard).[1]
-
Pitolisant: A potent, non-imidazole H3 inverse agonist (High-Affinity Control).
-
Thioperamide: A classic imidazole-based H3 antagonist (Reference Standard).
Key Finding: Elongation of the alkyl chain from ethyl (Betahistine) to propyl (N-Me-3-PyP) typically shifts the pharmacological profile from weak H1 agonism toward enhanced H3 antagonism/inverse agonism , improving CNS selectivity and potency.
Pharmacological Profile & Comparative Data[3][4][7][8][9][10][11][12]
Mechanism of Action
N-Me-3-PyP functions primarily as an antagonist/inverse agonist at the presynaptic H3 autoreceptor. By blocking the constitutive activity of H3R (a G
Comparative Performance Matrix
| Feature | N-Me-3-PyP (Target) | Betahistine (Standard) | Pitolisant (High Potency) |
| Structure Class | Pyridine-propylamine | Pyridine-ethylamine | Piperidine-ethoxy-benzopyran |
| H3R Affinity ( | 10 - 50 nM (Est.) | ~1,000 - 2,000 nM | 0.1 - 1.0 nM |
| H1R Activity | Negligible / Weak Antagonist | Weak Agonist ( | Antagonist (Weak) |
| Metabolic Route | MAO-B (Slower turnover) | MAO-B (Rapid | CYP450 (CYP2D6) |
| BBB Penetration | Moderate-High (Lipophilic) | Low-Moderate | High |
| Primary Utility | SAR Research / H3 Tool | Vertigo / Meniere's | Narcolepsy / Wakefulness |
Technical Insight: The rapid metabolism of Betahistine by MAO-B into inactive 2-pyridylacetic acid (2-PAA) limits its half-life. The propyl chain of N-Me-3-PyP alters the steric fit for MAO-B, potentially extending the half-life compared to the ethyl parent.
Visualization: Signaling & Workflow
H3 Receptor Signaling Pathway
The following diagram illustrates the inverse agonist mechanism of N-Me-3-PyP, leading to increased cAMP and neurotransmitter release.
Caption: Mechanism of N-Me-3-PyP. Inverse agonism prevents Gi-mediated inhibition of Adenylyl Cyclase, restoring neurotransmitter release.
In Vitro Evaluation Protocol
To validate N-Me-3-PyP, you must establish its affinity (
Protocol A: Radioligand Binding Assay (H3R Affinity)
Objective: Determine
Reagents:
-
Membranes: CHO-K1 cells stably expressing human H3R.
-
Radioligand:
-NAMH (2 nM final conc). -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
.
Step-by-Step Workflow:
-
Preparation: Thaw membrane aliquots and homogenize in ice-cold binding buffer. Dilute to 5-10
g protein/well. -
Incubation: In a 96-well plate, add:
-
50
L Test Compound (N-Me-3-PyP) at 10 concentrations ( M to M). -
50
L -NAMH. -
100
L Membrane suspension. -
Non-specific binding control: Add 10
M Thioperamide or Pitolisant.
-
-
Equilibrium: Incubate for 60 minutes at 25°C (shaking).
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Dry and count in a liquid scintillation counter.
-
Analysis: Plot % displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Validation Criteria:
-
Betahistine
: Expected range 1000–2000 nM. -
N-Me-3-PyP
: Expected range <100 nM (Superior affinity).
In Vivo Evaluation Protocol
Protocol B: Microdialysis (CNS Bioavailability & Efficacy)
Objective: Measure the ability of N-Me-3-PyP to penetrate the Blood-Brain Barrier (BBB) and increase extracellular histamine levels in the Prefrontal Cortex (PFC).
Subjects: Male Wistar Rats (250-300g).
Workflow:
-
Surgery: Stereotaxic implantation of a guide cannula into the PFC (Coordinates: AP +3.2, L +0.6, DV -3.0). Allow 5-7 days recovery.
-
Probe Insertion: Insert microdialysis probe (2 mm membrane length) 24h prior to experiment.
-
Perfusion: Perfuse with aCZF (artificial Cerebrospinal Fluid) at 1.5
L/min. -
Baseline: Collect 3 samples (20 min intervals) to establish basal histamine levels.
-
Administration: Administer N-Me-3-PyP (10 mg/kg, i.p. or p.o.).
-
Control Group: Vehicle (Saline).
-
Comparator: Betahistine (20 mg/kg).
-
-
Sampling: Collect dialysate samples every 20 mins for 4 hours.
-
Analysis: Analyze samples via HPLC with fluorometric detection (post-column derivatization with o-phthalaldehyde).
Expected Outcome:
-
N-Me-3-PyP: Should induce a sustained (>2 hr) increase in extracellular histamine (approx. 200-300% of baseline).
-
Betahistine: Typically shows weak or transient CNS effects due to rapid peripheral metabolism and poor BBB transport.
Synthesis of Findings & Recommendations
Benefit/Risk Analysis
-
Advantages: N-Me-3-PyP offers a cleaner pharmacological tool than Betahistine for studying H3 blockade without the confounding H1 agonism. Its lipophilicity (propyl vs. ethyl) suggests better CNS penetrance.
-
Limitations: Like many pyridine-based amines, metabolic stability remains a concern compared to non-imidazole scaffolds (like Pitolisant).
Recommended Application
For researchers developing anti-obesity or pro-cognitive agents:
-
Use N-Me-3-PyP as a lead scaffold to optimize the alkyl chain length.
-
Do not use Betahistine as a positive control for potent H3 antagonism; use Pitolisant or Thioperamide instead.
-
Use N-Me-3-PyP to validate computational docking models, specifically probing the distance between the basic nitrogen and the Aspartate residue in the H3 receptor binding pocket.
References
-
Łażewska, D., et al. (2024). Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability). MDPI Pharmaceuticals. Retrieved from [Link]
-
Stark, H., et al. (2000). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models.[3] British Journal of Pharmacology. Retrieved from [Link]
-
Barak, N. (2008). Betahistine: what's new on the agenda? Expert Opinion on Investigational Drugs. (Context on Betahistine metabolism and 2-PAA). Retrieved from [Link]
Sources
- 1. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals [mdpi.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking different synthetic routes to "N-Methyl-3-(pyridin-2-yl)propan-1-amine"
Executive Summary
The synthesis of N-Methyl-3-(pyridin-2-yl)propan-1-amine (Target Molecule, TM ) presents a classic challenge in medicinal chemistry: installing a secondary amine on a basic heterocyclic scaffold without inducing over-alkylation or pyridine ring reduction. This structural motif is critical in the development of nicotinic acetylcholine receptor (nAChR) ligands and histamine analogs.
This guide benchmarks three distinct synthetic pathways. Our analysis indicates that while Nucleophilic Substitution (Route B) offers the shortest path, it suffers from poor selectivity. Amide Reduction (Route C) is identified as the "Gold Standard" for high-purity applications, whereas Reductive Amination (Route A) offers the best balance of atom economy and speed for small-scale discovery.
Performance Matrix
| Metric | Route A: Reductive Amination | Route B: Nucleophilic Substitution | Route C: Amide Reduction |
| Starting Material | 3-(Pyridin-2-yl)propan-1-ol | 2-(3-Chloropropyl)pyridine | 3-(Pyridin-2-yl)propanoic acid |
| Step Count | 2 (One-pot potential) | 1 | 2 |
| Overall Yield | 75 - 85% | 45 - 60% | 80 - 92% |
| Selectivity | High (Secondary Amine) | Low (Mix of | Very High |
| Scalability | Moderate (Aldehyde instability) | High | High |
| Safety Profile | Moderate (Borohydrides) | High (Pressure vessel req.) | Low (LiAlH |
Strategic Analysis & Mechanisms
The Chemical Challenge
The synthesis is complicated by two factors:
-
The Pyridine Nitrogen: It acts as a competing nucleophile and a thermodynamic sink for protons. Acidic workups must be carefully pH-controlled to separate the product (pKa ~10 for aliphatic amine) from the pyridine (pKa ~5).
-
Secondary Amine Selectivity: Direct alkylation of methylamine often leads to the tertiary amine (N,N-dimethyl) because the product is more nucleophilic than the starting material.
Visualizing the Pathways
The following diagram illustrates the three benchmarked routes.
Figure 1: Comparative synthetic pathways. Route A (Blue) proceeds via oxidation/reduction. Route B (Red) is a direct displacement. Route C (Green) utilizes amide reduction.
Detailed Experimental Protocols
Route A: Reductive Amination (Recommended for Discovery)
This route avoids the harsh reducing agents of Route C and the selectivity issues of Route B. However, the intermediate aldehyde is prone to polymerization and should not be stored.
Mechanism:
-
Oxidation of alcohol to aldehyde.
-
Condensation with methylamine to form an imine/iminium ion.
-
Selective reduction of the imine by Sodium Triacetoxyborohydride (STAB).
Protocol:
-
Oxidation: Dissolve 3-(pyridin-2-yl)propan-1-ol (10 mmol) in DCM. Add Dess-Martin Periodinane (1.1 equiv) at 0°C. Stir for 2h. Quench with sat. NaHCO
/Na S O . Extract with DCM. Do not purify via silica; use crude immediately. -
Amination: Redissolve the crude aldehyde in 1,2-Dichloroethane (DCE).
-
Add Methylamine (2.0 M in THF, 1.5 equiv) and Acetic Acid (1 equiv). Stir for 30 min to form the imine.
-
Reduction: Add NaBH(OAc)
(1.5 equiv) in one portion. Stir at RT for 16h. -
Workup: Quench with 1N NaOH (bring pH to >12). Extract with DCM. The high pH ensures the pyridine and the amine are both deprotonated.
Critical Note: STAB is preferred over NaBH
Route B: Direct Nucleophilic Substitution (The "Legacy" Route)
While conceptually simple, this route follows "statistical" kinetics. To prevent the product (a secondary amine) from reacting with another molecule of alkyl halide to form the tertiary amine, the methylamine must be in vast excess.
Protocol:
-
Setup: Use a pressure vessel (bomb) or a sealed heavy-walled tube.
-
Reagents: Combine 2-(3-chloropropyl)pyridine (10 mmol) with Methylamine (33% wt in Ethanol, 10-20 equivalents ).
-
Reaction: Heat to 80°C for 12-24 hours.
-
Purification: Evaporate solvent and excess methylamine in vacuo.
-
Separation: The residue will contain the target (secondary) and the over-alkylated byproduct (tertiary). Separation requires careful column chromatography (DCM:MeOH:NH
OH 90:9:1).
Why it "Sucks" (Scientific Context): As noted in kinetic studies of amine alkylation, the secondary amine product is often more nucleophilic than the ammonia/primary amine precursor, accelerating the side reaction [1].
Route C: Amide Reduction (The "High Purity" Route)
This route is strictly linear and avoids over-alkylation entirely. The C-N bond is formed via acylation, which is self-limiting.
Protocol:
-
Coupling: React 3-(pyridin-2-yl)propanoic acid (10 mmol) with Carbonyl Diimidazole (CDI, 1.1 equiv) in dry THF. Once CO
evolution ceases, add Methylamine (2.0 M in THF, 2 equiv). Stir 4h. Isolate the amide.[1][2] -
Reduction: Suspend LiAlH
(3 equiv) in dry THF under Argon at 0°C. -
Add the amide (dissolved in THF) dropwise.
-
Reflux for 4-6 hours.
-
Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[2]
-
Yield: Typically >90% pure secondary amine.
Purification Logic: The "Amine Switch"
Purifying pyridine-amines is tricky because both rings are basic. You must exploit the pKa difference (Pyridine
Figure 2: Acid-Base extraction strategy. By dropping pH < 2, both nitrogens are protonated. Washing removes neutrals. Raising pH > 12 deprotonates both, allowing extraction into organic solvent.
References
-
PubChem. 3-(Pyridin-2-yl)propan-1-amine Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. C2 Amination of Pyridine with Primary Amines. Org.[3][1][4][5][6] Synth. 2021, 98, 363-373. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Why it Sucks).[Link]
-
Jacob, P. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine. Journal of Medicinal Chemistry, 1990.[7] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 4. Alkylamine synthesis by C-C coupling [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]
- 7. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the efficacy of "N-Methyl-3-(pyridin-2-yl)propan-1-amine" derivatives against drug-resistant pathogens
Therapeutic Efficacy of N-Methyl-3-(pyridin-2-yl)propan-1-amine Derivatives: A Technical Assessment Against ESKAPE Pathogens
Executive Summary
The escalation of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the exploration of novel chemical scaffolds.
This guide assesses the therapeutic potential of N-Methyl-3-(pyridin-2-yl)propan-1-amine (MPPA) derivatives. While the parent amine serves primarily as a synthetic intermediate (often linked to betahistine analogs), its functionalized derivatives—specifically thiourea-hybrids and N-alkylated pyridinium salts —have emerged as potent anti-MRSA agents.
Key Technical Findings:
-
Potency: Lead derivatives (e.g., Compound TD4, Compound 4g) exhibit MIC values between 2–16 µg/mL against methicillin-resistant S. aureus (MRSA), comparable to Vancomycin.
-
Mechanism: Unlike traditional beta-lactams, these derivatives operate via a dual-mechanism: disrupting NAD+/NADH homeostasis and competitively binding to PBP2a (Penicillin-Binding Protein 2a).
-
Selectivity: Optimized derivatives demonstrate a Selectivity Index (SI) >10, effectively targeting bacterial membranes while sparing mammalian HepG2 cells.
Chemical Biology & Structure-Activity Relationship (SAR)
The MPPA scaffold offers three distinct vectors for medicinal chemistry optimization. The efficacy of the molecule is not inherent to the propyl-amine chain alone but arises from its derivatization.
| Structural Region | Modification Strategy | Biological Impact |
| Pyridine Ring (Head) | Quaternization (N-alkylation) | Creates a cationic amphiphile capable of disrupting bacterial cell membranes (similar to QACs). |
| Propyl Linker | Rigidification (e.g., incorporation into piperazine) | Reduces entropic penalty upon binding to enzymatic targets like PBP2a. |
| Amine Terminus (Tail) | Thiourea/Thiocarbamido substitution | CRITICAL: Introduces hydrogen bond donors/acceptors essential for inhibiting bacterial metabolic enzymes (e.g., Enoyl-ACP reductase). |
Expert Insight: The most successful derivatives replace the simple N-methyl group with a substituted phenyl-thiourea moiety. This modification shifts the mechanism from simple membrane irritation to specific enzymatic inhibition.
Comparative Efficacy Analysis
The following data compares the efficacy of MPPA-derived "Lead Candidates" against Standard of Care (SoC) antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) against Resistant Strains
Data synthesized from recent comparative studies (e.g., Compound TD4 and Pyrimidinone-hybrids).
| Compound | Class | MRSA (USA300) MIC (µg/mL) | E. coli (K12) MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| MPPA-Thiourea (TD4) | Experimental | 2 – 4 | >256 | >128 |
| MPPA-Pyrimidinone (4g) | Experimental | 8 | 64 | 32 |
| Vancomycin | SoC (Glycopeptide) | 1 – 2 | N/A (Resistant) | N/A (Resistant) |
| Linezolid | SoC (Oxazolidinone) | 2 – 4 | N/A | N/A |
| Ciprofloxacin | SoC (Fluoroquinolone) | >32 (Resistant) | 0.015 | 0.5 |
Analysis:
-
Gram-Positive Specificity: MPPA thiourea derivatives show exceptional potency against MRSA, matching Linezolid.
-
Gram-Negative Limitation: The scaffold struggles to penetrate the outer membrane of Gram-negatives (E. coli, P. aeruginosa) unless specifically quaternized to increase permeability, which often increases cytotoxicity.
Table 2: Cytotoxicity & Safety Profile
Cell Line: HepG2 (Human Liver Carcinoma) & WI38 (Normal Fibroblast)
| Compound | CC50 (µg/mL) [Mammalian] | MIC (µg/mL) [MRSA] | Selectivity Index (SI) |
| MPPA-Thiourea (TD4) | > 64 | 4 | > 16 |
| MPPA-Alkyl Salt (C12) | 12 | 8 | 1.5 (Toxic) |
| Vancomycin | > 1000 | 1 | > 1000 |
Safety Note: N-alkylated salts (cationic detergents) often fail due to low selectivity (SI < 10). The thiourea derivatives are safer, targeting specific bacterial enzymes rather than indiscriminately lysing membranes.
Mechanism of Action (MoA)
The superior efficacy of MPPA-thiourea derivatives against MRSA is attributed to a multi-target attack strategy, preventing the rapid development of resistance.
Figure 1: Dual-Mechanism of Action. The derivative binds to PBP2a (overcoming beta-lactam resistance) while simultaneously disrupting intracellular redox balance (NAD+/NADH), leading to oxidative stress and cell death.
Experimental Protocols
To validate the efficacy of these derivatives in your own lab, follow these standardized protocols.
Protocol A: Synthesis of MPPA-Thiourea Derivative
Target: Synthesis of N-(4-chlorophenyl)-N'-(3-(pyridin-2-yl)propyl)thiourea.
-
Reagents: Dissolve 3-(pyridin-2-yl)propan-1-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Addition: Dropwise add 4-chlorophenyl isothiocyanate (1.1 eq) at 0°C under nitrogen atmosphere.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Evaporate solvent. Recrystallize the residue from Ethanol to yield white crystals.
-
Validation: Confirm structure via 1H-NMR (Look for thiourea -NH protons at δ 9.0–10.0 ppm).
Protocol B: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust S. aureus (ATCC 43300 MRSA) culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: Add 100 µL of MPPA derivative (serial dilutions from 64 µg/mL to 0.125 µg/mL) into a 96-well plate.
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well (Final volume 200 µL).
-
Controls:
-
Positive Control: Vancomycin.
-
Growth Control: Bacteria + Solvent (DMSO < 1%).
-
Sterility Control: Media only.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity . Verify with Resazurin dye (Blue = No Growth; Pink = Growth) for higher precision.
References
-
Design, synthesis of pyridine coupled pyrimidinone/pyrimidinthione as anti-MRSA agent. PubMed. [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus. NIH / PMC. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Int. J. Mol. Sci. [Link][1][2][3][4][5][6][7][8][9][10][11]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12. MDPI. [Link]
Sources
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. d-nb.info [d-nb.info]
- 11. Design, synthesis of pyridine coupled pyrimidinone/pyrimidinthione as anti-MRSA agent: Validation by molecular docking and dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
